molecular formula C9H8N2O B2401940 6-Methyl-1H-indazole-5-carbaldehyde CAS No. 1638771-81-9

6-Methyl-1H-indazole-5-carbaldehyde

Cat. No.: B2401940
CAS No.: 1638771-81-9
M. Wt: 160.176
InChI Key: NKCNHLIMIJOJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-indazole-5-carbaldehyde (CAS 1638771-81-9) is a high-purity, solid chemical building block of significant interest in pharmaceutical and medicinal chemistry research. With the molecular formula C 9 H 8 N 2 O and a molecular weight of 160.176 g/mol, this compound is characterized by its indazole core functionalized with both a methyl group and an aldehyde . The aldehyde group is a versatile synthetic handle, making this reagent a valuable precursor for the synthesis of diverse heterocyclic libraries and more complex molecular architectures through reactions such as condensations, nucleophilic additions, and cyclizations. The indazole scaffold is a privileged structure in drug discovery due to its broad and impressive biological activities . Research into indazole derivatives has revealed applications across a wide therapeutic spectrum, including as anti-cancer agents (e.g., the drugs Pazopanib and Axitinib), anti-inflammatory compounds, antimicrobials , and selective enzyme inhibitors . The 6-methyl-1H-indazole-5-carbaldehyde structure serves as a key intermediate for researchers working to develop novel lead compounds in these areas, particularly in the synthesis of targeted kinase inhibitors and other biologically active molecules. This product is supplied with a minimum purity of 98% and should be stored sealed in a dry environment at 2-8°C . Please handle with appropriate safety precautions. The compound has associated hazard warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all stated precautionary statements before use. This product is intended For Research Use Only and is not approved for human diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-indazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-9-7(4-10-11-9)3-8(6)5-12/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCNHLIMIJOJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of Indazole-5-Carbaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C5 Vector

In the landscape of kinase inhibitor design, the indazole scaffold is a "privileged structure," serving as a bioisostere for the purine ring of ATP. While C3-substituted indazoles (e.g., Axitinib, Pazopanib) have dominated early generations of inhibitors, the indazole-5-carbaldehyde intermediate has emerged as a critical divergence point for accessing novel chemical space.

The C5 position of the indazole ring typically orients towards the solvent-exposed region of the ATP-binding pocket in many kinases (e.g., Aurora, HPK1, CDK). Consequently, the 5-formyl group (5-CHO) acts as a high-value "chemical handle," allowing medicinal chemists to modulate:

  • Solubility & PK: Via reductive amination to introduce polar solubilizing tails (morpholines, piperazines).

  • Selectivity: By extending rigid linkers into the ribose-binding pocket or solvent front.

  • Covalent Binding: Via conversion to acrylamides (Michael acceptors) targeting non-catalytic cysteines.

This guide details the synthetic access, strategic functionalization, and experimental protocols for utilizing indazole-5-carbaldehydes.

Synthetic Access to the Scaffold

Unlike indole, where the C3 position is naturally nucleophilic and susceptible to Vilsmeier-Haack formylation, the indazole C5 position is electronically deactivated. Direct electrophilic aromatic substitution at C5 is difficult without activating groups. Therefore, the industry-standard access relies on Metal-Halogen Exchange or Transition Metal-Catalyzed Carbonylation .

Pathway Analysis: Accessing the 5-CHO

The following decision tree illustrates the primary synthetic routes based on starting material availability.

SynthesisPathways cluster_legend Route Preference Start_Br 5-Bromo-1H-indazole Step_Protect N1-Protection (THP, SEM, Boc) Start_Br->Step_Protect Essential for regiocontrol Start_Nitro 4-Methyl-3-nitroaniline Step_Cycl Diazotization & Cyclization (Jacobson Indazole Synth) Start_Nitro->Step_Cycl De Novo Ring Formation Step_Li Lithiation (n-BuLi, -78°C) Step_Protect->Step_Li Metal-Halogen Exchange Step_DMF Formyl Trap (DMF/N-Formylmorpholine) Step_Li->Step_DMF Target Indazole-5-Carbaldehyde Step_DMF->Target Hydrolysis Step_Sand Sandmeyer/Cyanation Step_Cycl->Step_Sand If 5-NH2 or 5-Halogen Step_Red DIBAL Reduction Step_Sand->Step_Red Step_Red->Target Legend Route A (Left): Preferred for late-stage functionalization Route B (Right): Preferred for scale-up of core

Figure 1: Synthetic logic flow for accessing the indazole-5-carbaldehyde scaffold. Route A (Lithiation) is the most common bench-scale method.

Strategic Functionalization (The "Divergence Point")

Once the 5-CHO handle is established, it serves as the pivot for Structure-Activity Relationship (SAR) exploration.

Reductive Amination (Solubility Vector)

The most common application is coupling with secondary amines.

  • Objective: Introduce solubilizing groups (e.g., N-methylpiperazine) that protrude into the solvent.

  • Mechanism: Formation of an iminium ion followed by reduction.[1]

  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 due to milder conditions and reduced risk of reducing the aldehyde to alcohol before amine condensation.

Olefination (Covalent Vector)
  • Objective: Synthesis of acrylamides for targeted covalent inhibitors (TCIs).

  • Reaction: Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

  • Target: Cysteines located at the rim of the ATP pocket (e.g., Cys481 in BTK, though specific to the kinase of interest).

Oxidation (Amide Vector)
  • Objective: Conversion to 5-COOH to create amide linkers, often used to pick up hydrogen bonds with backbone residues like Aspartate (DFG motif).

  • Reagent: Pinnick oxidation (NaClO2) is the standard for avoiding over-oxidation or chlorination side products.

Technical Data & Protocols

Comparative Reactivity Profile

The following table summarizes the reactivity of the 5-CHO group compared to the 3-CHO isomer, guiding synthetic planning.

FeatureIndazole-5-CHOIndazole-3-CHOMedicinal Implication
Electronic State Electron-deficient aromatic aldehydeConjugated with N1-N2 system5-CHO is more reactive toward nucleophiles (amines).
Steric Environment Unhindered (Planar)Sterically crowded by N1/C45-CHO allows bulky amine couplings.
Kinase Binding Points to Solvent/RibosePoints to Gatekeeper/Hinge5-CHO derivatives modulate PK/Solubility; 3-CHO derivatives modulate potency.
Metabolic Stability Moderate (Oxidation prone)High5-CHO derived amines often require metabolic soft-spot analysis.
Standard Operating Procedure (SOP): Reductive Amination

Context: This protocol describes the coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbaldehyde with morpholine. The THP protection at N1 is crucial to prevent catalyst poisoning or solubility issues.

Reagents:

  • Scaffold: 1-THP-indazole-5-carbaldehyde (1.0 eq)

  • Amine: Morpholine (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Workflow:

  • Imine Formation: Charge a dry reaction vial with the aldehyde (1.0 mmol) and DCE (5 mL). Add Morpholine (1.2 mmol) and Acetic Acid (1.0 mmol).

  • Equilibration: Stir at room temperature for 30–60 minutes under Nitrogen. Critical Step: This allows the iminium species to form prior to reduction.

  • Reduction: Add STAB (1.5 mmol) in one portion. The reaction may effervesce slightly.

  • Monitoring: Stir for 4–16 hours. Monitor via LC-MS (Look for M+H of amine; disappearance of Aldehyde peak M+H).

  • Quench: Quench with saturated aqueous NaHCO3 (slow addition).

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validation Check:

  • If aldehyde remains: The imine formation was slow. Add molecular sieves in Step 1 next time.

  • If alcohol byproduct (reduced aldehyde) forms: The reductant was added too fast or the amine is non-nucleophilic.

Case Study: HPK1 Inhibitor Optimization

Recent literature highlights the role of indazole-5-substitution in developing Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[2]

The Challenge: Early hits (3-substituted indazoles) showed poor metabolic stability and low selectivity against JAK1. The Solution: Shifting the vector to C5.

  • Scaffold: A "Reverse Indazole" (N1-substituted) core was utilized.[2]

  • Modification: The 5-position was functionalized via the aldehyde intermediate to introduce a piperazine moiety.

  • Result: The C5-piperazine extended into the solvent front, forming a salt bridge with Asp101 (specific to HPK1), improving selectivity >80-fold against JAK1.

SAR_Logic Core Indazole Core Pos3 C3 Position (Hinge Binder) Core->Pos3 Pos5 C5 Position (Solvent Vector) Core->Pos5 Aldehyde 5-CHO Intermediate Pos5->Aldehyde Synthetic Access Outcome1 Reductive Amination (Piperazines) Aldehyde->Outcome1 Functionalization Outcome2 Selectivity (Asp101 Interaction) Outcome1->Outcome2 Biological Effect

Figure 2: SAR logic flow demonstrating how the 5-CHO intermediate facilitates selectivity optimization in kinase inhibitors.

References

  • Syntheis of Indazole Derivatives

    • Lai, A.-Q., et al. (2025).[3] "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." Anti-Cancer Agents in Medicinal Chemistry.

  • HPK1 Inhibitor Case Study (C5 Substitution)

    • Yu, X., et al. (2021).[2] "Identification of Potent Reverse Indazole Inhibitors for HPK1." ACS Medicinal Chemistry Letters.

  • Haspin/Clk4 Kinase Selectivity

    • Loidl, A., et al. (2024). "N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents."[4] Archiv der Pharmazie.

  • Reductive Amination Protocols (Green/General)

    • Sahoo, P., et al. (2023).[5] "Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes."[5] Journal of Chemical Sciences.

  • Nitrosation Route to Indazole-3-Carbaldehyde (Contrast)

    • Chevalier, A., et al. (2018).[6] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.

Sources

Technical Guide: Synthesis and Functional Optimization of 6-Methyl Indazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 6-Methyl Substituted Indazole Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-methylindazole scaffold represents a privileged substructure in modern medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, PDGFR), estrogen receptor ligands, and anti-inflammatory agents. Unlike its C3- or C5-substituted counterparts, the C6-methyl group offers a unique "benzylic handle," allowing for the extension of the molecule into solvent-exposed pockets of target proteins without disrupting the core hydrogen-bonding motif of the pyrazole ring.

This guide synthesizes the most robust synthetic pathways, regioselective alkylation strategies, and functionalization protocols for 6-methyl substituted indazoles. It moves beyond standard textbook definitions to provide field-validated methodologies for high-purity intermediate generation.

Structural Significance and SAR Implications

In Structure-Activity Relationship (SAR) studies, the 6-position of the indazole ring is often exploited to modulate solubility and target affinity.

  • Electronic Effects: The C6-methyl group acts as a weak electron donor via inductive effects (

    
    ), slightly increasing the electron density of the pyrazole moiety compared to the unsubstituted parent. This subtly influences the pKa of the N-H proton, impacting binding affinity in kinase hinge regions.
    
  • Steric Vector: The C6 vector is typically oriented away from the ATP-binding cleft in many kinase-inhibitor complexes, making it an ideal site for attaching solubilizing groups (e.g., morpholine, piperazine) via a benzylic linker.

Synthetic Methodologies: The Core Construction

While classical diazotization of anilines (Jacobson synthesis) is historically significant, modern process chemistry favors the condensation of 2-fluorobenzaldehydes due to higher atom economy and safety profiles (avoiding potentially explosive diazonium salts).

Comparative Analysis of Synthetic Routes
RoutePrecursorKey ReagentsAdvantagesLimitations
A (Preferred) 2-Fluoro-4-methylbenzaldehydeHydrazine hydrate,

High yield (>85%), scalable, few byproducts.Precursor cost can be higher than anilines.
B (Classical) 2-Amino-4-methylbenzaldehyde

, Acid
Uses cheap aniline precursors.Unstable diazonium intermediates; lower yields.
C (Organometallic) 2-Halo-4-methylbenzaldehydePd-cat, HydrazineTolerates sensitive functional groups.High cost of Pd catalysts; metal scavenging required.
Mechanism of Route A (Nucleophilic Aromatic Substitution)

The formation of 6-methyl-1H-indazole from 2-fluoro-4-methylbenzaldehyde proceeds via a cascade sequence:

  • Condensation: Hydrazine attacks the aldehyde carbonyl to form a hydrazone intermediate.

  • Cyclization: The distal nitrogen of the hydrazone acts as an intramolecular nucleophile, displacing the fluorine atom at the ortho position via an

    
     mechanism.
    
  • Tautomerization: Rapid aromatization yields the stable 1H-indazole tautomer.

Note on Regiochemistry: The starting material must be 2-fluoro-4-methylbenzaldehyde . The methyl group at the C4 position of the benzene ring becomes the C6 position of the fused indazole system due to the numbering convention shift upon fusion.

Visualization: Synthetic Pathway & Logic

IndazoleSynthesis cluster_regio Regioselectivity Logic SM 2-Fluoro-4-methylbenzaldehyde (Precursor) Hydrazone Hydrazone Intermediate SM->Hydrazone + N2H4·H2O - H2O TS Transition State (SnAr Cyclization) Hydrazone->TS Heat (100°C) Intramolecular Attack Product 6-Methyl-1H-indazole (Target Core) TS->Product - HF Aromatization N1 N1-Alkylation (Thermodynamic) Product->N1 NaH/DMF Cs2CO3 (High T) N2 N2-Alkylation (Kinetic) Product->N2 Imidates Transient Protection

Caption: Figure 1. Cascade synthesis of 6-methylindazole and subsequent divergent alkylation pathways.

Experimental Protocol: Synthesis of 6-Methyl-1H-Indazole

Grounding: This protocol is adapted from optimized industrial procedures for fluorobenzaldehyde condensation (Ref 1, 4).

Reagents and Equipment[1][2][3][4]
  • Substrate: 2-Fluoro-4-methylbenzaldehyde (10.0 g, 72.4 mmol)

  • Reagent: Hydrazine hydrate (64-65% solution, 10.0 mL, ~200 mmol)

  • Solvent: Ethylene Glycol or DMSO (High boiling point is critical for the

    
     step)
    
  • Workup: Ethyl acetate, Brine,

    
    .
    
Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-methylbenzaldehyde (10.0 g) in Ethylene Glycol (50 mL).

  • Addition: Add hydrazine hydrate (10.0 mL) dropwise over 10 minutes at room temperature. Observation: A slight exotherm and color change (yellowing) indicate hydrazone formation.

  • Cyclization: Heat the reaction mixture to 140°C for 4–6 hours.

    • Process Control: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, and a lower, fluorescent spot (
      
      
      
      ) should appear.
  • Quench: Cool the mixture to room temperature and pour into crushed ice (200 g). Stir vigorously for 30 minutes. The product typically precipitates as a pale yellow solid.

  • Extraction (if oil forms): If the product does not precipitate, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (5 x 50 mL) to remove excess glycol/hydrazine.

  • Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expected yield is 8.5–9.0 g (89–94%).

Functionalization: The "Benzylic Handle"

Once the 6-methyl-1H-indazole core is synthesized, the methyl group can be activated for coupling.

Protocol: Wohl-Ziegler Bromination

To attach pharmacophores, the methyl group is converted to a bromomethyl group.

  • Protection: First, protect N1 (e.g., with Boc or THP) to prevent side reactions.

    • Why: Free indazoles can undergo N-bromination or polymerization under radical conditions.

  • Radical Reaction:

    • Dissolve N-protected 6-methylindazole in

      
       or Trifluorotoluene.
      
    • Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

    • Reflux until conversion is complete (monitor by LCMS).

    • Caution: Over-reaction can lead to the dibromo species. Stop at ~95% conversion.

Regioselectivity Challenges (N1 vs. N2)

Indazoles exhibit annular tautomerism (


). Alkylation can occur at N1 or N2, a notorious challenge in scale-up.
  • N1-Alkylation (Thermodynamic): Favored by strong bases (NaH,

    
    ) in polar aprotic solvents (DMF, DMSO) at elevated temperatures. The anion charge is delocalized, but steric control and thermodynamics usually favor N1.
    
  • N2-Alkylation (Kinetic): Favored by specific conditions such as the use of Meerwein salts or alkylation under neutral/acidic conditions (e.g., reaction with trichloroacetimidates).

Self-Validating Check: Use 2D NMR (HMBC) to confirm regiochemistry.

  • N1-Isomer: Cross-peaks between

    
     protons and C7a/C3.
    
  • N2-Isomer: Cross-peaks between

    
     protons and C3/C3a.
    

References

  • Virsodia, V. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. National Institutes of Health (NIH). Link

  • BenchChem. (2025).[1] The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guides. Link(Note: Contextual reference for general indazole scaffold properties)

  • Luo, G. et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Journal of Organic Chemistry. Link

  • Hunt, T. et al. (2021).[2] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein Journal of Organic Chemistry. Link

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec. Link

Sources

The Methyl-Indazole Carbaldehyde Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on its History, Synthesis, and Therapeutic Significance

Introduction: The Privileged Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therapeutics. These "privileged scaffolds" possess the ideal combination of structural rigidity, synthetic accessibility, and the capacity for precise functionalization, allowing them to interact with a wide array of biological targets. The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a prominent member of this esteemed class.[1][2][3] Its ability to act as a bioisostere of indole, presenting both hydrogen bond donor and acceptor capabilities, has cemented its role in the design of numerous clinically significant drugs.[4][5]

This technical guide delves into the history and discovery of a particularly influential subset of indazole derivatives: the methyl-indazole carbaldehydes. These scaffolds, featuring a methyl group and a reactive carbaldehyde moiety, serve as crucial synthetic intermediates and foundational building blocks for a multitude of pharmacologically active agents.[4][6][7] We will explore the historical evolution of indazole synthesis, from foundational discoveries to modern, highly efficient methodologies that enable the precise construction of these valuable molecules. This guide will further illuminate the causal relationship between synthetic strategies and the resulting therapeutic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical entity.

A Journey Through Time: The Discovery and Synthesis of the Indazole Nucleus

The story of indazole begins in the late 19th century with the pioneering work of Emil Fischer, who first described the synthesis of an indazole derivative in 1883.[8][9] Early methods for constructing the indazole core laid the groundwork for future innovations. A classical and historically significant approach is the Jacobson synthesis, which involves the diazotization of an N-acylated o-toluidine followed by intramolecular cyclization.[10][11]

G start N-Acyl-o-toluidine diazonium Diazonium Salt Intermediate start->diazonium Diazotization (e.g., NaNO₂, HCl) indazole 1H-Indazole diazonium->indazole Intramolecular Cyclization

While foundational, these early methods often required harsh conditions and offered limited control over regioselectivity, particularly for substituted derivatives. The advent of modern synthetic chemistry has ushered in a new era of indazole synthesis, characterized by milder reaction conditions, greater functional group tolerance, and improved yields. These advancements have been pivotal in enabling the efficient and specific synthesis of methyl-indazole carbaldehyde scaffolds.

Modern Synthetic Strategies for Methyl-Indazole Carbaldehydes

The strategic placement of a methyl group and a carbaldehyde function on the indazole scaffold is critical for its utility in drug discovery. The methyl group can modulate lipophilicity and steric interactions within a biological target's binding pocket, while the carbaldehyde serves as a versatile synthetic handle for further molecular elaboration.[12][13][14] A particularly elegant and efficient modern approach for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of indole precursors.[4][5]

This method proceeds under mild, slightly acidic conditions and demonstrates broad applicability to both electron-rich and electron-deficient indoles.[4][5] The reaction is believed to proceed through a multistep pathway involving the nitrosation of the indole at the C3 position to form an oxime intermediate. This is followed by the addition of water, ring opening, and subsequent ring closure to yield the desired 1H-indazole-3-carboxaldehyde.[5]

G indole Substituted Indole nitrosation C3-Nitrosoindole indole->nitrosation NaNO₂, H⁺ oxime Oxime Intermediate nitrosation->oxime Tautomerization ring_opening Ring-Opened Intermediate oxime->ring_opening H₂O Addition & Ring Opening indazole_carbaldehyde 1H-Indazole-3-carboxaldehyde ring_opening->indazole_carbaldehyde Ring Closure

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

The following protocol, adapted from a reported optimized procedure, details the synthesis of 7-methyl-1H-indazole-3-carboxaldehyde from 7-methyl-indole.[4][15] This self-validating system provides a reliable method for obtaining this key intermediate.

Materials:

  • 7-methyl-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a round-bottom flask, a solution of sodium nitrite (e.g., 16 mmol) in deionized water and DMF is cooled to 0 °C.[15]

  • Slowly add 2 N hydrochloric acid (e.g., 14 mmol) to the solution at 0 °C.[15]

  • After stirring for 10 minutes at 0 °C, a solution of 7-methyl-indole (e.g., 2.0 mmol) in DMF is added dropwise over a period of 2 hours using a syringe pump.[15]

  • The reaction mixture is then stirred at room temperature for 12 hours.[15]

  • The mixture is extracted three times with ethyl acetate.[4][15]

  • The combined organic layers are washed three times with water, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4][15]

  • The crude product is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2) to afford 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.[4][15]

Expected Yield: Approximately 72%[4][16]

Compound Starting Material Key Reagents Yield Reference
1H-indazole-3-carboxaldehydeIndoleNaNO₂, HCl99%[4]
5-Methoxy-1H-indazole-3-carboxaldehyde5-Methoxy-indoleNaNO₂, HCl91%[4]
7-Methyl-1H-indazole-3-carboxaldehyde7-Methyl-indoleNaNO₂, HCl72%[4]
5-Nitro-1H-indazole-3-carboxaldehyde5-Nitro-indoleNaNO₂, HCl80 °C, 6h[4]

Table 1: Representative yields for the synthesis of substituted 1H-indazole-3-carboxaldehydes via nitrosation of indoles.

The Role of Methyl-Indazole Carbaldehydes in Drug Discovery

The synthetic accessibility of methyl-indazole carbaldehydes has positioned them as pivotal intermediates in the development of a wide range of therapeutic agents. The aldehyde functionality is readily transformed into a vast array of other chemical groups, including amines, alcohols, alkenes, and various heterocyclic systems, enabling the exploration of extensive chemical space in drug discovery campaigns.[4]

G start Methyl-Indazole Carbaldehyde amines Amines (via Reductive Amination) start->amines alcohols Alcohols (via Reduction) start->alcohols alkenes Alkenes (via Wittig, etc.) start->alkenes heterocycles Heterocycles (via Condensation/Cyclization) start->heterocycles drugs Diverse Bioactive Molecules amines->drugs alcohols->drugs alkenes->drugs heterocycles->drugs

The indazole core itself is a key pharmacophore in numerous approved drugs, including the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron.[1][2][8] The functionalization at the 3-position, often originating from a carbaldehyde intermediate, is crucial for the biological activity of these drugs, as it allows for the introduction of side chains that engage with specific residues in the target protein's active site.[4][5] The 7-methyl-indazole scaffold, in particular, has been identified as a privileged core in modern medicinal chemistry, contributing to the development of potent kinase inhibitors and receptor antagonists.[3]

Conclusion: A Scaffold of Enduring Importance

The journey of the methyl-indazole carbaldehyde scaffold from the early days of heterocyclic chemistry to its current status as a cornerstone of modern drug discovery is a testament to the enduring power of organic synthesis. The development of robust and efficient synthetic methodologies has unlocked the full potential of this versatile building block, enabling the creation of a new generation of targeted therapeutics. As our understanding of disease biology continues to deepen, the rational design and synthesis of novel derivatives based on the methyl-indazole carbaldehyde core will undoubtedly continue to drive innovation in the pharmaceutical sciences.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Pharmacological properties of indazole derivatives: recent developments. ResearchGate. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. ResearchGate. Available at: [Link]

  • 1-Methyl-1H-indazole-5-carbaldehyde. Chem-Impex. Available at: [Link]

  • indazole - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 1-Methyl-1H-indazole-6-carbaldehyde. Chem-Impex. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • WO2009106980A2 - Indazole derivatives. Google Patents.
  • 1-Methyl-1H-indazole-3-carbaldehyde. PubChem. Available at: [Link]

  • 7-Methyl-1H-indazole-5-carbaldehyde. PubChem. Available at: [Link]

  • 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O). PubChemLite. Available at: [Link]

  • 5-methyl-1h-indazole-3-carbaldehyde (C9H8N2O). PubChemLite. Available at: [Link]

  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge. Available at: [Link]

  • WO2017186693A1 - Synthesis of indazoles. Google Patents.
  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]

  • Synthesis and biological evaluation of new indazole derivatives. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

Sources

Methodological & Application

Procedure for Vilsmeier-Haack formylation to produce indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes the mechanistic constraints of the Vilsmeier-Haack reaction with the industry-standard protocols required to successfully target the C-5 position of the indazole scaffold.

Protocol Design & Regioselectivity Analysis

Executive Summary

The direct Vilsmeier-Haack formylation of 1H-indazole is chemically constrained to the C-3 position due to the electronic enrichment of the pyrazole ring relative to the benzene ring. Consequently, applying standard Vilsmeier conditions (


) to unsubstituted indazole yields indazole-3-carbaldehyde , not the 5-isomer.

To produce indazole-5-carbaldehyde , the standard high-fidelity protocol utilizes a Metal-Halogen Exchange-Formylation sequence. This method employs


-dimethylformamide (DMF) as the formyl source—similar to the Vilsmeier reagent—but drives the reaction via a nucleophilic organolithium intermediate rather than electrophilic aromatic substitution. This guide details the validated protocol for converting 5-bromoindazole to indazole-5-carbaldehyde.
Mechanistic Analysis: Why Direct Vilsmeier Fails at C-5

The Vilsmeier-Haack reaction generates a chloroiminium ion (the Vilsmeier reagent), which is a weak electrophile. It reacts exclusively at the most electron-rich position of a heteroaromatic system.

  • Indazole Electronics: The nitrogen-containing pyrazole ring is significantly more electron-rich than the fused benzene ring.

  • Regioselectivity:

    • C-3 Position: The preferred site for Electrophilic Aromatic Substitution (EAS), including Vilsmeier formylation, halogenation, and acylation.

    • C-5 Position: Electronically deactivated relative to C-3. Direct formylation here is kinetically inaccessible under Vilsmeier conditions.

Regioselectivity cluster_0 Direct Vilsmeier-Haack (EAS) cluster_1 Metal-Halogen Exchange (Target Route) Indazole 1H-Indazole C3_Product Indazole-3-carbaldehyde (Major Product) Indazole->C3_Product  Attack at C-3   VilsmeierReagent POCl3 / DMF (Electrophile) VilsmeierReagent->C3_Product BromoIndazole 5-Bromoindazole Lithium n-BuLi / THF (Lithiation) BromoIndazole->Lithium  Li-Hal Exchange   DMF_Quench DMF Quench (Formyl Source) Lithium->DMF_Quench  Nucleophilic Attack   C5_Product Indazole-5-carbaldehyde (Target Product) DMF_Quench->C5_Product  Hydrolysis  

Figure 1: Regioselectivity map contrasting the Vilsmeier-Haack route (C-3) vs. the Metal-Halogen Exchange route (C-5).

Validated Protocol: Synthesis of Indazole-5-Carbaldehyde

Method: Lithium-Halogen Exchange followed by DMF Quench. Precursor: 5-Bromo-1H-indazole (commercially available or synthesized from 4-bromo-2-methylaniline).

Reagents & Materials
ComponentGrade/SpecRole
5-Bromo-1H-indazole >98% PuritySubstrate
n-Butyllithium (n-BuLi) 1.6M or 2.5M in HexanesLithiating Agent
Tetrahydrofuran (THF) Anhydrous, inhibitor-freeSolvent
N,N-Dimethylformamide (DMF) Anhydrous (99.8%)Formylating Agent
Sodium Hydride (NaH) 60% dispersion in oilDeprotonating Agent (Optional*)
Protecting Group (Optional) THP or SEM-ClN-Protection (Recommended for scale)

(Note: The reaction can be performed on the unprotected indazole using 3 equivalents of n-BuLi (1 for NH deprotonation, 2 for Li exchange), but N-protection (e.g., THP) generally improves yield and handling.)

Step-by-Step Procedure (N-Protected Route)

Phase 1: Protection (Tetrahydropyranyl - THP)

  • Dissolution: Dissolve 5-bromoindazole (1.0 eq) in anhydrous DCM or THF.

  • Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 3–12 hours until TLC confirms consumption of starting material.

  • Workup: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate. Yields 1-(tetrahydro-2H-pyran-2-yl)-5-bromoindazole .

Phase 2: Formylation (The "Vilsmeier-Like" Step)

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the N-protected 5-bromoindazole (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation or polymerization.

  • Lithiation: Add n-BuLi (1.2 eq) dropwise over 20 minutes. Maintain internal temp < -70°C.

    • Observation: Solution may turn yellow/orange, indicating the formation of the aryllithium species.

  • Exchange Time: Stir at -78°C for 30–60 minutes.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise.

    • Mechanism:[1][2] The C-5 lithiated species attacks the carbonyl of DMF.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Deprotection (In-situ): To remove the THP group, treat the crude mixture with 2M HCl in THF/Water (or methanol) and heat to 50°C for 1–2 hours.

  • Isolation: Neutralize with

    
    , extract with Ethyl Acetate (3x), wash with brine, and dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc).

Expected Yield: 75–85% (over 2 steps). Characterization:

  • 1H NMR (DMSO-d6): Distinct aldehyde proton signal at ~10.0 ppm.

  • Regiochemistry Check: COSY NMR showing coupling between C-4 and C-6 protons confirms C-5 substitution.

Alternative Route: Nitrile Reduction

If 5-cyanoindazole is available, a reductive approach avoids cryogenic lithiation.

  • Reagents: Raney Nickel, Formic Acid (75%).[3]

  • Procedure: Reflux 5-cyanoindazole with Raney Ni in formic acid for 2 hours.

  • Mechanism: The nitrile is reduced to the imine, which hydrolyzes to the aldehyde.

  • Note: This method is robust but Raney Nickel handling requires strict safety protocols (pyrophoric).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Lithiation) Moisture in THF/DMFUse freshly distilled or molecular-sieve dried solvents.
Regioisomer Mix Incomplete LithiationEnsure -78°C is maintained; increase n-BuLi slightly (1.3 eq).
Starting Material Recovery Quench too fastAllow the DMF adduct to form for at least 30 mins before warming.
C-3 Formylation Used Vilsmeier (

)
Stop. Switch to the Lithiation/DMF protocol described above.
References
  • Regioselectivity of Indazole Formylation

    • Direct Vilsmeier-Haack formylation at the C3 position of indazoles is ineffective or yields C-3 products.
    • Source: RSC Advances, 2018, 8 , 14503-14512.

  • Synthesis from 5-Bromoindazole (Lithiation Route)

    • Protocol for 5-bromoindazole synthesis and subsequent functionaliz
    • Source: BenchChem Application Note: Synthesis of 5-bromo-1H-indazole.

  • Alternative Nitrile Reduction Route

    • Synthesis of 1-alkyl-1H-indazole-5-carbaldehyde via Raney Ni/Formic Acid reduction.
    • Source: ResearchGate: Synthesis of Novel N1 and N2 Indazole Derivatives.

  • General Vilsmeier-Haack Mechanism & Limitations

    • Comprehensive guide to Vilsmeier-Haack regioselectivity on heterocycles.
    • Source: Organic Chemistry Portal: Vilsmeier-Haack Reaction.

Sources

Schiff base formation using 6-Methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of Novel Schiff Bases from 6-Methyl-1H-indazole-5-carbaldehyde for Advanced Drug Discovery

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activity. The synthesis of Schiff bases (imines) from indazole-based aldehydes represents a facile and efficient strategy for generating molecular diversity and exploring new chemical space for drug discovery. This document provides a comprehensive guide to the synthesis, purification, and characterization of Schiff bases derived from 6-Methyl-1H-indazole-5-carbaldehyde. We present a robust, adaptable protocol, explain the underlying chemical principles, and discuss the potential applications of these compounds, particularly in the development of novel antimicrobial and anticancer agents. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Introduction: The Strategic Value of Indazole-Based Schiff Bases

The 1H-indazole ring system is a bioisostere of purine and has garnered immense interest in pharmaceutical research due to its prevalence in a wide array of biologically active molecules. Compounds featuring this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent kinase inhibitory effects, the last of which is exemplified by approved cancer therapeutics like Pazopanib.

The functionalization of the indazole core via Schiff base formation is a highly effective strategy in medicinal chemistry. The condensation reaction between an aldehyde, such as 6-Methyl-1H-indazole-5-carbaldehyde, and a primary amine yields an imine (-C=N-) linkage. This dynamic covalent bond offers several advantages:

  • Synthetic Accessibility: The reaction is typically high-yielding, proceeds under mild conditions, and requires simple purification procedures.

  • Modular Design (R-group Diversity): A vast library of diverse Schiff bases can be rapidly synthesized by varying the amine component, allowing for systematic exploration of structure-activity relationships (SAR).

  • Pharmacophoric Properties: The imine bond is a key hydrogen bond acceptor and can participate in crucial interactions with biological targets. Furthermore, the overall planarity and electronic properties of the resulting conjugate system can be fine-tuned.

This application note provides a detailed protocol for the synthesis of Schiff bases using 6-Methyl-1H-indazole-5-carbaldehyde, a versatile building block that combines the proven indazole scaffold with a reactive aldehyde functionality.

Reaction Mechanism and Optimization Rationale

The formation of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction. Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions.

The reaction proceeds in two key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a transient tetrahedral intermediate called a carbinolamine.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).[1][2] Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.[3]

The entire process is reversible.[4][5] To drive the equilibrium towards the product, the water formed during the reaction must be removed.[4][6][7] This can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding a chemical drying agent like anhydrous MgSO₄ or molecular sieves.[4][7]

The reaction rate is pH-dependent, with the optimum pH typically being mildly acidic (around 4-5).[2][5]

  • If the pH is too high (basic): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[2]

  • If the pH is too low (strongly acidic): The amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, inhibiting the initial attack on the carbonyl group.[2]

Schiff_Base_Mechanism Fig. 1: Acid-Catalyzed Schiff Base Formation Mechanism R_CHO 6-Methyl-1H-indazole-5-carbaldehyde Protonated_CHO Protonated Aldehyde R_CHO->Protonated_CHO + H⁺ R_NH2 Primary Amine (R'-NH₂) H_plus H⁺ (Catalyst) Carbinolamine Carbinolamine Intermediate Protonated_CHO->Carbinolamine + R'-NH₂ Carbinolamine->R_NH2 - Aldehyde Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Iminium Iminium Cation Protonated_Carbinolamine->Iminium - H₂O Imine Schiff Base (Product) Iminium->Imine - H⁺ H_plus_regen H⁺ (Regenerated) H2O H₂O Synthesis_Workflow Fig. 2: Experimental Workflow for Schiff Base Synthesis start Start: Assemble Glassware reactants 1. Charge Reactants - Indazole-aldehyde (1.0 eq) - Primary Amine (1.05 eq) - Absolute Ethanol start->reactants catalyst 2. Add Catalyst - Glacial Acetic Acid (2-3 drops) reactants->catalyst reflux 3. Heat to Reflux - 60-80 °C - Monitor by TLC (2-6 hours) catalyst->reflux cool 4. Cool to Room Temp. - Induce precipitation reflux->cool isolate 5. Isolate Crude Product - Vacuum filtration - Wash with cold ethanol/hexane cool->isolate purify 6. Purify Product - Recrystallization or - Column Chromatography isolate->purify characterize 7. Characterize - NMR, IR, MS, Melting Point purify->characterize end End: Pure Schiff Base characterize->end

Sources

Application Notes and Protocols: Protecting Group Strategies for N1-Position in 6-Methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including anti-cancer agents like Pazopanib and Axitinib.[1][2] 6-Methyl-1H-indazole-5-carbaldehyde is a key building block in medicinal chemistry, with its aldehyde group providing a versatile handle for synthetic diversification.[1] However, the presence of the N-H proton in the pyrazole ring of the indazole complicates synthetic transformations by offering a competing site for reaction.[3][4] Regioselective functionalization is a significant challenge in indazole chemistry, as direct alkylation or acylation often yields a mixture of N1 and N2 isomers.[5][6][7][8] Therefore, the strategic use of protecting groups to temporarily mask the N1-position is paramount for achieving desired chemical outcomes in a controlled and efficient manner.

This document provides a detailed guide to selecting and implementing protecting group strategies for the N1-position of 6-methyl-1H-indazole-5-carbaldehyde. It offers in-depth protocols, discusses the rationale behind experimental choices, and presents a comparative analysis of suitable protecting groups to aid researchers in designing robust synthetic routes.

The Challenge of Regioselectivity in Indazole Functionalization

The indazole ring system exhibits annular tautomerism, with the proton on the pyrazole ring capable of residing on either nitrogen, leading to 1H- and 2H-indazole tautomers.[2][8] The 1H-tautomer is generally the more thermodynamically stable form.[6][8][9] Direct functionalization of the indazole nitrogen often leads to poor regioselectivity, yielding mixtures of N1 and N2 substituted products.[5][6][7][8] The ratio of these isomers is influenced by several factors, including:

  • Steric and Electronic Effects of Substituents: The nature and position of groups on the indazole ring can significantly impact the site of substitution.[8]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in directing the reaction to the desired nitrogen.[6][8] For instance, sodium hydride (NaH) in tetrahydrofuran (THF) tends to favor N1-alkylation.[6][9]

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating or acylating agent can also influence the regiochemical outcome.[6]

  • Thermodynamic versus Kinetic Control: N1-substituted products are often the thermodynamic products, while N2-substituted products may be favored under kinetic control.[8][9][10]

Given these complexities, a protecting group strategy is often the most reliable approach to ensure selective modification at other positions of the 6-methyl-1H-indazole-5-carbaldehyde molecule, particularly when the desired chemistry is incompatible with the free N-H.

Selecting an Optimal N1-Protecting Group

The ideal protecting group for the N1-position of 6-methyl-1H-indazole-5-carbaldehyde should possess several key characteristics:

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple, using readily available and cost-effective reagents.[11]

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[11]

  • Orthogonality: The removal of the protecting group should be achievable under conditions that do not affect other functional groups in the molecule, particularly the aldehyde.[11] This concept of "orthogonal sets" of protecting groups is crucial in complex multi-step syntheses.

  • Minimal Impact on Reactivity: The protecting group should not interfere with the desired transformations at other positions of the indazole ring.

Based on these criteria, several protecting groups are suitable for the N1-position of indazoles. This guide will focus on three commonly employed and effective groups: tert-Butoxycarbonyl (Boc) , Trityl (Tr) , and (2-(Trimethylsilyl)ethoxy)methyl (SEM) .

Comparative Overview of Selected Protecting Groups
Protecting GroupIntroduction ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc (Boc)₂O, TEA, DMAP in DCMTFA in DCM; or NaOMe in MeOHMild introduction; easily removed with acid or specific basic conditions.Labile to strong acids and some bases, which may not be compatible with all subsequent steps.[12]
Trityl (Tr) Trityl chloride, Et₃N in DMFMild acid (e.g., TFA in DCM)Bulky group that can direct lithiation; stable to many reagents.Can be sterically demanding; removal requires acidic conditions.
SEM SEM-Cl, NaH in DMFTBAF in THF; or HCl in EtOHVery stable to a wide range of conditions; can direct C3-lithiation.[13]Removal often requires fluoride sources or strong acid.[13]

Experimental Protocols

Protocol 1: N1-Boc Protection of 6-Methyl-1H-indazole-5-carbaldehyde

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms due to its ease of introduction and facile removal under acidic conditions.[12]

Workflow for N1-Boc Protection and Deprotection

Boc_Protection_Workflow Start 6-Methyl-1H-indazole-5-carbaldehyde Protect Boc Protection (Boc)₂, TEA, DMAP, DCM Start->Protect Protected N1-Boc-Protected Indazole Protect->Protected Reaction Further Synthetic Steps Protected->Reaction Deprotect Boc Deprotection TFA, DCM Reaction->Deprotect Final Deprotected Indazole Deprotect->Final

Caption: Workflow for Boc protection and deprotection.

Materials
  • 6-Methyl-1H-indazole-5-carbaldehyde

  • Di-tert-butyl dicarbonate ((Boc)₂)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Step-by-Step Procedure for N1-Boc Protection
  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-1H-indazole-5-carbaldehyde (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 equiv), 4-dimethylaminopyridine (0.1 equiv), and di-tert-butyl dicarbonate (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N1-Boc protected 6-methyl-1H-indazole-5-carbaldehyde.

Step-by-Step Procedure for N1-Boc Deprotection
  • Dissolution: Dissolve the N1-Boc protected indazole (1.0 equiv) in DCM (approximately 0.1 M).

  • Addition of Acid: Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC.

  • Work-up: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃. Extract the product with DCM.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the product by flash column chromatography or recrystallization.

Protocol 2: N1-Trityl Protection of 6-Methyl-1H-indazole-5-carbaldehyde

The trityl (triphenylmethyl, Tr) group is a bulky protecting group that is stable under a variety of conditions but can be readily removed with mild acid.[14][15] Its steric bulk can also be advantageous in directing reactions at other positions.

Workflow for N1-Trityl Protection and Deprotection```dot

Trityl_Protection_Workflow Start 6-Methyl-1H-indazole-5-carbaldehyde Protect Trityl Protection Tr-Cl, Et₃N, DMF Start->Protect Protected N1-Trityl-Protected Indazole Protect->Protected Reaction Further Synthetic Steps Protected->Reaction Deprotect Trityl Deprotection TFA, DCM Reaction->Deprotect Final Deprotected Indazole Deprotect->Final

Caption: Workflow for SEM protection and deprotection.

Materials
  • 6-Methyl-1H-indazole-5-carbaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure for N1-SEM Protection
  • Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous DMF (0.3 M). Cool the suspension to 0 °C.

  • Indazole Addition: Dissolve 6-methyl-1H-indazole-5-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • SEM-Cl Addition: Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to isolate the N1-SEM protected indazole.

Step-by-Step Procedure for N1-SEM Deprotection
  • Dissolution: Dissolve the N1-SEM protected indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • TBAF Addition: Add TBAF solution (1.0 M in THF, 2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography to obtain the deprotected product.

Conclusion

The successful synthesis and functionalization of 6-methyl-1H-indazole-5-carbaldehyde hinges on the judicious selection and application of an N1-protecting group. The choice between Boc, Trityl, and SEM groups should be guided by the specific requirements of the downstream synthetic steps, particularly the stability towards the planned reaction conditions and the orthogonality of the deprotection step. The detailed protocols provided herein offer reliable methods for the implementation of these protecting group strategies, enabling researchers and drug development professionals to confidently navigate the synthesis of complex indazole-based molecules.

References

  • Vertex Pharmaceuticals, Inc. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters.
  • GlaxoSmithKline. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation - PMC.
  • American Chemical Society. (2025). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. ACS Publications.
  • National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC.
  • National Institutes of Health (NIH). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles.
  • ResearchGate. (2025). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles.
  • American Chemical Society. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • Organic Chemistry Portal. Indazole synthesis.
  • BenchChem. Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles.
  • ORGANIC CHEMISTRY. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and.
  • ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF.
  • MilliporeSigma. Selecting Orthogonal Building Blocks.
  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Unknown Source. VI Protecting Groups and Orthogonal Protection Strategies.
  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • National Institutes of Health (NIH). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC.
  • ResearchGate. (2025). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF.
  • ResearchGate. N1-protection of 3-iodoindazole derivatives using ultrasound irradiation..
  • Unknown Source. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Unknown Source. Protecting Groups.
  • BenchChem. 6-Methyl-1H-indazole-5-carbaldehyde|CAS 1638771-81-9.
  • Unknown Source. 1.2 Deprotection: The Concept of Orthogonal Sets.
  • JOCPR. Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives.
  • Bioorganic Chemistry. (2024).
  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
  • Organic Chemistry Portal. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach.
  • Organic Chemistry Portal. Tritylamines.
  • BenchChem. Overcoming regioselectivity issues in indazole synthesis.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Google Patents. WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • ResearchGate. (2025). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives.
  • ResearchGate. (2025). (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
  • PubChem. 7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106.
  • National Institutes of Health (NIH). (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC.
  • Fluorochem. 1H-Indazole-5-carbaldehyde.

Sources

Troubleshooting & Optimization

Purification of 6-Methyl-1H-indazole-5-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Methyl-1H-indazole-5-carbaldehyde

Technical Snapshot: The Molecule & The Challenge

  • Compound: 6-Methyl-1H-indazole-5-carbaldehyde

  • CAS: (Generic Indazole-5-CHO reference)

  • Chemical Nature: Amphoteric heterocycle with a reactive electrophile.

  • The Purification Paradox:

    • The Indazole Core: The N-H proton (pKa ~14) acts as a strong Hydrogen Bond Donor (HBD), causing severe "tailing" or irreversible adsorption on acidic silica gel.

    • The Aldehyde (-CHO): Chemically sensitive. It is prone to oxidation (to carboxylic acid) on active silica and can form imines if primary amines are used as mobile phase modifiers.

Module 1: Sample Preparation & Loading (The "Solubility Trap")

Q: My crude material is not dissolving in the mobile phase (Hexane/EtOAc). Can I load it using DCM?

A: Avoid liquid loading with strong solvents if possible. Indazoles often exhibit poor solubility in non-polar solvents but high solubility in DCM or THF. Liquid loading with a "strong" solvent (DCM) onto a column running in a "weak" solvent (Hexane) causes the sample to precipitate instantly upon hitting the silica bed. This blocks the flow and creates "band streaking," ruining separation.

The Protocol: Dry Loading (Mandatory for >100mg scales)

  • Dissolve: Dissolve your crude 6-methyl-1H-indazole-5-carbaldehyde in the minimum amount of DCM or MeOH/DCM (9:1) to ensure complete solubilization.

  • Adsorb: Add dry silica gel (ratio: 2g silica per 1g crude) or Celite 545 (preferred for faster flow).

  • Evaporate: Rotovap gently until you have a free-flowing, dry powder.

  • Load: Pour this powder on top of your pre-packed column and add a protective layer of sand.

Module 2: Mobile Phase Strategy

Q: Which solvent system yields the best Rf without decomposing the aldehyde?

A: You have two primary pathways depending on the impurity profile.

Pathway A: The "Standard" Gradient (DCM / MeOH)

Best for removing polar impurities and baseline material.

  • Base Solvent: Dichloromethane (DCM).

  • Eluent: Methanol (MeOH).

  • Gradient: 0%

    
     5% MeOH.
    
  • Note: Indazole-5-carbaldehydes typically elute between 1-3% MeOH. Above 5%, you will co-elute silica-derived impurities.

Pathway B: The "Gentle" Gradient (Hexane / EtOAc)

Best for separating non-polar synthetic precursors (e.g., methylated intermediates).

  • Gradient: 10%

    
     60% EtOAc in Hexane.
    
  • Observation: The indazole will likely elute late (40-60% EtOAc) due to the polar N-H bond.

Data Summary: Solvent System Performance

ParameterDCM / MeOH (0-5%)Hexane / EtOAc (10-60%)
Solubility HighLow (Risk of precipitation)
Resolution Sharp bands for polar productsBroader bands (tailing likely)
Aldehyde Stability Moderate (MeOH can form acetals if acidic)High (Inert solvents)
Recommendation Primary Choice Secondary Choice

Module 3: Troubleshooting Tailing & Retention

Q: The product is "streaking" (tailing) down the column and never fully elutes. How do I fix this without destroying the aldehyde?

A: This is caused by the Indazole N-H hydrogen bonding to the Silanol (Si-OH) groups on the silica. You must deactivate the silica surface.

The Fix: The "Pre-Buffered" Column Technique Do not add amines directly to your run if you fear aldehyde reactivity.

  • Pack the column with Hexane containing 1% Triethylamine (TEA) .

  • Flush the column with 2-3 column volumes (CV) of pure Hexane (or starting solvent) to remove free TEA.

  • Load your sample.

  • Run your gradient without TEA.

    • Why this works: The TEA neutralizes the most acidic sites on the silica (the ones causing the tailing) but is washed out of the bulk mobile phase, preventing reaction with your aldehyde group.

Module 4: Stability & Side Reactions

Q: I see a new spot on TLC after the column that wasn't there before. What happened?

A: You likely oxidized the aldehyde or formed an acetal.

  • Oxidation: Silica gel often contains trace metal ions (Iron) and adsorbed oxygen, acting as a mild oxidant.

    • Symptom:[1][2] A baseline spot (Carboxylic acid) appears.

    • Prevention: Flush the column with Nitrogen before use or use high-quality "Flash" grade silica.

  • Acetal Formation: If using DCM/MeOH.

    • Mechanism:[3][4] Aldehyde + MeOH + Acidic Silica

      
       Dimethyl Acetal.
      
    • Symptom:[2] A less polar spot appearing just above your product.

    • Prevention: Keep run times under 30 minutes. If this persists, switch to Ethyl Acetate/Hexane .

Visual Decision Guides

Diagram 1: Purification Workflow Decision Tree

PurificationWorkflow Start Crude 6-Methyl-1H-indazole-5-CHO SolubilityCheck Solubility Check: Soluble in Hex/EtOAc? Start->SolubilityCheck LiquidLoad Liquid Load (Minimal Solvent) SolubilityCheck->LiquidLoad Yes DryLoad Dry Load (Celite/Silica + DCM) SolubilityCheck->DryLoad No (Likely) SelectMobile Select Mobile Phase LiquidLoad->SelectMobile DryLoad->SelectMobile OptionA Option A: DCM / MeOH (0-5% Gradient) SelectMobile->OptionA Polar Impurities OptionB Option B: Hex / EtOAc (10-60% Gradient) SelectMobile->OptionB Non-polar Impurities TailingCheck Tailing Observed? OptionA->TailingCheck OptionB->TailingCheck StandardRun Standard Run TailingCheck->StandardRun No BufferedRun Buffered Silica Strategy (Pre-wash with 1% TEA) TailingCheck->BufferedRun Yes (Sticky NH)

Caption: Logical workflow for selecting loading method and mobile phase based on solubility and tailing behavior.

Diagram 2: The "Sticky" Mechanism & Solution

InteractionMechanism Silica Silica Surface (Si-OH) Interaction Strong H-Bonding (Retention/Tailing) Silica->Interaction Acidic Site Blocked Deactivated Silica (Si-O-...HN-Et3) Silica->Blocked Neutralization Indazole Indazole Molecule (N-H Donor) Indazole->Interaction Basic N / Acidic NH TEA Triethylamine (TEA) (Steric Base) Interaction->TEA Add Modifier TEA->Silica Preferential Binding Elution Clean Elution of Aldehyde Blocked->Elution Indazole Passes Through

Caption: Mechanistic view of Indazole retention on silica and how amine modifiers facilitate elution.

References

  • Synthesis and Properties of Indazoles

    • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] General and Efficient Synthesis of 1H-Indazoles via SNAr Reaction. Journal of Organic Chemistry. Link

  • Aldehyde Stability on Silica

    • Taniguchi, T., & Curran, D. P. (2012).[6] Silica Gel Promotes Reductions of Aldehydes and Ketones.[6][7] Organic Letters. Link

  • Chromatography of Nitrogen Heterocycles

    • Reich, H. J. (2018).[8] Common Solvents and Chromatographic Purification. University of Wisconsin-Madison Chemistry Database. Link

  • Indazole-3-Carbaldehyde Purification Precedents

    • Laras, Y., et al. (2018).[8] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Advances. Link

Sources

Technical Support Center: Stability & Storage of 6-Methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Critical Preservation Protocols for Indazole Aldehyde Intermediates

Executive Summary & Molecule Profile[1]

6-Methyl-1H-indazole-5-carbaldehyde is a high-value pharmacophore often employed as a scaffold in the development of kinase inhibitors (e.g., JAK, VEGFR pathways). Its dual functionality—an electrophilic aldehyde and a nitrogen-rich indazole core—makes it chemically versatile but inherently fragile.

The primary failure mode for this compound is radical autoxidation , converting the aldehyde to the corresponding carboxylic acid (6-methyl-1H-indazole-5-carboxylic acid). This impurity is not merely inert; it actively sabotages subsequent steps like reductive aminations or Wittig reactions by quenching basic reagents or failing to form Schiff bases.

This guide provides a self-validating storage system and remediation protocols to ensure the integrity of your starting material.

The Mechanism of Failure: Why It Oxidizes

Understanding the enemy is the first step in containment. Aldehydes do not just "go bad"; they undergo a specific radical chain reaction initiated by light and oxygen.

The Degradation Pathway

The C(O)-H bond energy in aldehydes is relatively low (~87 kcal/mol). In the presence of UV light or trace metal initiators, this hydrogen is abstracted, creating an acyl radical. This radical reacts with atmospheric oxygen to form a peracid, which then oxidizes a second molecule of aldehyde.

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/hv) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peroxy->Radical Chain Transfer Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) Acid Carboxylic Acid (Impurity) Peracid->Acid Oxidation of 2nd Aldehyde

Figure 1: The radical autoxidation cascade. Note that one radical initiation event can degrade multiple aldehyde molecules via the propagation loop.

Storage Protocols: The "Zero-Oxidation" Standard

To prevent the pathway above, you must eliminate the initiators: Oxygen and Light .

The "Argon Blanket" Technique

Nitrogen (


) is often used in labs, but Argon (Ar)  is superior for long-term storage of solids.
  • Physics: Argon is denser than air (

    
     g/L vs. 
    
    
    
    g/L). It settles inside the vial, creating a physical blanket over the solid. Nitrogen, being lighter, can easily diffuse out if the seal is imperfect.
  • Protocol: Flush the headspace of the vial with Argon for 15 seconds before sealing.

Temperature & Container Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius equation dictates that lower T exponentially slows radical propagation rates.
Container Amber Glass Blocks UV radiation (200–400 nm) that triggers the initial hydrogen abstraction.
Seal Parafilm over Cap Prevents oxygen diffusion through the thread gap of screw caps.
Desiccant Required Aldehydes are hygroscopic; moisture can catalyze hydrate formation or polymerization.

Troubleshooting & Diagnostics (FAQ)

Q1: My white solid has turned yellow/beige. Is it usable?

  • Diagnosis: Color change in indazoles usually indicates the formation of conjugated impurities (oligomers) or oxidation products.

  • Action: Run a standard

    
    H NMR.
    
    • Aldehyde Peak: Look for a sharp singlet at 10.0–10.2 ppm .

    • Acid Impurity: Look for a broad singlet (often invisible or very wide) at 11.0–13.0 ppm and a shift in the aromatic protons.

    • Decision: If the aldehyde peak integration is <95% relative to the aromatic ring, perform the Bisulfite Rescue (Section 5).

Q2: I see a new peak at ~5.5 ppm in DMSO-d6. What is it?

  • Diagnosis: This is likely the hydrate or hemiacetal form (

    
    ). Aldehydes in wet DMSO often exist in equilibrium with their hydrates.
    
  • Action: This is reversible. It does not indicate permanent degradation. Ensure your reaction conditions utilize dry solvents.

Q3: The compound isn't reacting in my reductive amination.

  • Cause: The carboxylic acid impurity (from oxidation) is protonating your amine nucleophile, forming an unreactive salt.

  • Action: You must remove the acid. Adding excess base is rarely sufficient because the carboxylate anion can still interfere with catalyst coordination.

Remediation: The Bisulfite Rescue Protocol

If your batch has oxidized, do not discard it. The Bisulfite Adduct Method is the gold standard for purifying aldehydes.[1] It works by selectively converting the aldehyde into a water-soluble sulfonate salt, washing away the non-polar impurities (including some dimers), and then regenerating the aldehyde.

Critical Warning for Indazoles: The 1H-indazole nitrogen is acidic (


). When regenerating the aldehyde with base, avoid pH > 12, or you risk deprotonating the indazole, making the entire molecule water-soluble and preventing recovery.
Step-by-Step Purification

Step 1: Adduct Formation

  • Dissolve crude material in minimal Ethanol or THF .

  • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Stir vigorously for 30–60 minutes. A white precipitate (the adduct) may form, or it may remain in solution.

Step 2: The Wash

  • Dilute with water.

  • Wash the aqueous phase with Ethyl Acetate (EtOAc)

    
    .
    
    • Chemistry: The aldehyde is now trapped in the aqueous phase as a bisulfite adduct.[2][3] The oxidized acid impurity and other organics stay in the EtOAc.

    • Discard the organic layer.

Step 3: Regeneration (The Delicate Step)

  • Cool the aqueous phase to 0°C.

  • Add fresh EtOAc to the flask.

  • Slowly adjust the aqueous pH to 10–11 using saturated Sodium Bicarbonate (

    
    ) or dilute Carbonate (
    
    
    
    ). Do not use NaOH if possible.
    • Why? We want to break the bisulfite adduct but keep the Indazole N-H protonated so the molecule remains neutral and moves back into the organic layer.

  • Separate layers. Extract aqueous again with EtOAc.

  • Dry organics over

    
     and concentrate.
    

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Acid Impurity) Bisulfite Add NaHSO3 (aq) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Acid Impurity) PhaseSep->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Hydrophilic Adduct Waste Discard OrgLayer->Waste Regen Regeneration Add NaHCO3 (pH 10) + EtOAc AqLayer->Regen Final Pure Aldehyde (In EtOAc) Regen->Final

Figure 2: The Bisulfite Rescue Workflow. Note the separation of the acid impurity (red) from the protected aldehyde adduct (green).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for aldehyde purification via bisulfite). Link

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] The Journal of Organic Chemistry, 64(15), 5722–5724. (Advanced regeneration using TMS-Cl to avoid pH issues). Link

  • Boucher, M. M., et al. (2017).[2] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1][2] Organic Process Research & Development, 21(9), 1394–1403.[2] Link[1]

  • Gaich, T., & Baran, P. S. (2010). Aiming for the Ideal Synthesis. The Journal of Organic Chemistry, 75(14), 4657–4673. (Context on protecting group-free handling of sensitive intermediates). Link

Sources

Troubleshooting low conversion rates in indazole aldehyde reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Indazole-Based Reductive Aminations

Doc ID: INDAZ-RA-004 | Version: 2.1 | Last Updated: 2026-02-15

Diagnostic Workflow

Before altering reagents, identify the bottleneck. Reductive amination is a two-step sequence: Imine Formation (equilibrium-driven) and Imine Reduction (irreversible).

Visual 1: Diagnostic Logic Tree Use this flowchart to pinpoint the failure mode based on LCMS/TLC data.

DiagnosticTree Start START: Reaction Stalled/Low Yield CheckImine Check LCMS/TLC: Is the Intermediate Imine Visible? Start->CheckImine NoImine NO: Imine not forming CheckImine->NoImine Aldehyde remains YesImine YES: Imine present, but not reducing CheckImine->YesImine Imine accumulates EqIssue Thermodynamic Issue: Equilibrium favors Aldehyde NoImine->EqIssue Solubility Solubility Issue: Indazole crashing out? NoImine->Solubility Action1 Action: Add Dehydrating Agent (MgSO4 or Mol. Sieves) EqIssue->Action1 Action2 Action: Switch to Ti(OiPr)4 (Lewis Acid + Water Scavenger) EqIssue->Action2 Reductant Kinetic Issue: Reductant too weak or dead YesImine->Reductant BoronComplex Workup Issue: Product stuck in Boron Complex YesImine->BoronComplex Action3 Action: Switch Reagent (STAB -> NaBH4 or Picoline-Borane) Reductant->Action3 Action4 Action: Aggressive Quench (Heat with MeOH or Ethanolamine) BoronComplex->Action4

Caption: Diagnostic logic tree distinguishing between thermodynamic failures (imine formation) and kinetic/workup failures (reduction and isolation).

Troubleshooting Guides & FAQs

Category 1: Imine Formation Failures (The "Stalled Start")

Q: My indazole aldehyde remains unreacted even after 24 hours. Why? A: Indazole aldehydes (especially 3-formyl-1H-indazoles) are electron-rich. The fused pyrazole ring donates electron density into the benzene ring, making the carbonyl carbon less electrophilic than a standard benzaldehyde.

  • The Fix: You must activate the carbonyl or shift the equilibrium.

    • Add a Lewis Acid: Titanium(IV) isopropoxide (

      
      ) is the "nuclear option." It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium [1].
      
    • Solvent Switch: If using DCE (1,2-Dichloroethane), the indazole may be aggregating. Switch to a THF/MeOH mixture to improve solubility of the polar indazole substrate.

Q: Can I use the free (unprotected) indazole? A: Yes, but with caution. The N-H proton of indazole (pKa ~14 in DMSO) is acidic enough to interact with strong Lewis acids or form hydrogen-bond networks that reduce solubility.

  • Recommendation: If solubility is the main blocker, protect the N1 position (SEM, THP, or Boc) to disrupt H-bonding. If protection is impossible, use Method B (below) which tolerates free N-H groups better than standard acid catalysis.

Category 2: Reduction & Reagent Selection

Q: I see the imine on TLC, but it won't reduce with STAB (Sodium Triacetoxyborohydride). A: STAB is a mild reductant. If your imine is sterically crowded (e.g., ortho-substituted indazole) or electron-rich, STAB might be too slow.

  • The Fix:

    • Stepwise Reduction: Form the imine fully (confirm by NMR/TLC), then add Sodium Borohydride (

      
      ) . 
      
      
      
      is stronger and will reduce the imine rapidly. Note: This cannot be done "one-pot" if the aldehyde is still present, as
      
      
      will reduce the aldehyde to the alcohol [2].
    • 2-Picoline-Borane: A greener, more soluble alternative to Cyanoborohydride. It works well in Methanol and tolerates the indazole nitrogen [3].

Data Summary: Reducing Agent Hierarchy

ReagentStrengthSelectivityRisk ProfileBest For
STAB MildHigh (Aldehyde tolerant)LowStandard, unhindered substrates.
NaBH3CN MediumHigh (pH dependent)High (Toxic) Acid-sensitive substrates; historical standard.
2-Pic-BH3 MediumHighLowGreen chemistry; stubborn substrates in MeOH.
NaBH4 StrongLow (Reduces Aldehydes)LowStepwise protocols only (Imine formed first).
Category 3: Workup & Isolation (The "Missing Product")

Q: My reaction went to completion (LCMS), but I recovered very low mass after extraction. A: This is the most common failure mode in amine synthesis. Amino-indazoles love to form stable Amine-Boron complexes with the byproduct of the reducing agent. These complexes are amphiphilic and often stay in the organic phase during acid wash, or form emulsions.

  • The Fix (The "Boron Break"):

    • Method 1 (Thermal): Quench with Methanol and heat to reflux for 30 minutes. This solvolyzes the B-N bond.

    • Method 2 (Chelation): Add aqueous potassium sodium tartrate (Rochelle's Salt) or ethanolamine during the quench. These chelate the boron more strongly than your amine product.

Mechanism of Action: Lewis Acid Activation

Understanding why


 works where STAB fails is critical for protocol selection.

Visual 2: Titanium-Mediated Imine Formation Mechanism showing dual-activation of the indazole aldehyde.

Mechanism cluster_legend Key Interaction Aldehyde Indazole Aldehyde (Low Electrophilicity) Complex Activated Complex (C=O---Ti) Aldehyde->Complex Coordination Ti Ti(OiPr)4 Ti->Complex ImineTi Titanium-Imine Species (Water Scavenged) Complex->ImineTi + Amine - Ti(OH)(OiPr)3 Amine Amine (R-NH2) Product Final Amine ImineTi->Product + NaBH4 (Reduction) Text Ti(IV) coordinates to carbonyl oxygen, increasing electrophilicity while chemically trapping water.

Caption:


 coordinates to the carbonyl oxygen (increasing susceptibility to nucleophilic attack) and irreversibly traps water, preventing hydrolysis.

Experimental Protocols

Method A: Standard Optimized STAB Protocol

Best for: Reactive amines and unhindered indazole aldehydes.

  • Dissolution: Dissolve Indazole Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane) .

    • Note: If solubility is poor, use a 1:1 mixture of DCE/THF. Avoid pure MeOH with STAB if possible, as it consumes the reagent over time.

  • Activation: Add Acetic Acid (1.5 equiv) . Stir for 30-60 mins at Room Temp (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) in one portion.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS for disappearance of imine.

  • Quench (Critical): Quench with saturated NaHCO3 . Stir vigorously for 30 mins to break boron complexes. Extract with DCM.

Method B: The "Nuclear Option" (Titanium Isopropoxide)

Best for: Unreactive/Electron-deficient amines, sterically hindered indazoles, or when Method A fails.

  • Complexation: In a dry vial, combine Indazole Aldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF .

  • Titanium Addition: Add

    
     (2.0 equiv)  neat. The solution often turns yellow/orange.
    
  • Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if stubborn).

    • Checkpoint: Check TLC/LCMS. The aldehyde should be gone, converted entirely to the imine/titanium complex.

  • Reduction: Cool to 0°C. Add

    
     (2.0 equiv)  followed carefully by MeOH  (dropwise, gas evolution occurs).
    
    • Why NaBH4? The imine is already fully formed, so we don't need the selectivity of STAB. We need the power of Borohydride.

  • Workup (The Mattson Modification): Add 1N NaOH or Rochelle's Salt solution. A white precipitate (

    
    ) will form. Filter through Celite, then extract the filtrate.
    

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[2][4]

  • Sato, S., et al. (2004). "2-Picoline-borane: a stable and environmentally friendly reducing agent for reductive amination." Tetrahedron, 60(36), 7899-7906.

Sources

Removing regioisomers from 6-Methyl-1H-indazole-5-carbaldehyde crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 6-Methyl-1H-indazole-5-carbaldehyde , specifically focusing on the removal of regioisomers (e.g., 7-formyl, 3-formyl) and impurities arising from cyclization or formylation reactions.

Diagnostic Triage: Identifying Your Impurity Profile

Before attempting purification, you must confirm the nature of your contamination. In indazole synthesis—whether via Rieche formylation of 6-methylindazole or cyclization of hydrazones—the primary challenge is distinguishing the 5-carbaldehyde (Target) from the 7-carbaldehyde or 3-carbaldehyde (Regioisomers).

The NMR "Coupling" Test

The most reliable method to distinguish the 5-isomer from others is 1H-NMR Analysis focusing on aromatic coupling patterns.

IsomerStructure NoteDiagnostic Proton Signals (Aromatic Zone)
5-CHO (Target) CHO at C5, Me at C6Singlets Only. H4 and H7 are isolated by substituents. H3 is naturally a singlet. (Note: Weak meta-coupling <2Hz may appear, but no strong doublets).
7-CHO (Impurity) CHO at C7, Me at C6Doublets Present. H4 and H5 are neighbors. You will see an ortho-coupling (J ≈ 8.0–9.0 Hz ) between H4 and H5.
3-CHO (Impurity) CHO at C3, Me at C6Doublets Present. H4 and H5 are neighbors. Ortho-coupling (J ≈ 8.0–9.0 Hz ) visible.

Critical Check: If your NMR spectrum shows distinct doublets in the aromatic region (7.0–8.0 ppm), you have significant regioisomeric contamination. If you see only singlets, your impurity may be inorganic or non-isomeric.

Protocol A: The Bisulfite "Chemical Sieve" (Primary Recommendation)

Applicability: Best for removing non-aldehyde impurities and separating sterically distinct aldehyde isomers. Mechanism: 6-Methyl-1H-indazole-5-carbaldehyde forms a water-soluble bisulfite adduct. Regioisomers with steric crowding near the aldehyde (like the 7-isomer, flanked by N1 and 6-Me) form this adduct much slower or not at all.

Workflow Diagram

BisulfitePurification cluster_regen Regeneration Options Start Crude Mixture (Solid/Oil) Solubilize Dissolve in minimal EtOAc or EtOH Start->Solubilize React Add Saturated NaHSO3 (aq) Vigorous Stirring (2-4h) Solubilize->React Filter Filtration React->Filter Solid Solid Filter Cake (Bisulfite Adduct) Filter->Solid Target is here Liquid Filtrate (Organic+Aq) Contains Impurities/Regioisomers Filter->Liquid Discard Wash Wash Cake with EtOAc & Ether Solid->Wash Regen Regeneration (Hydrolysis) Wash->Regen Final Pure 5-CHO Product Regen->Final

Caption: Figure 1. Bisulfite purification workflow exploiting differential adduct formation kinetics.

Step-by-Step Procedure
  • Adduct Formation:

    • Dissolve crude mixture in minimal Ethyl Acetate (EtOAc). If solubility is poor, add small amount of Ethanol (EtOH).

    • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Stir vigorously for 2–4 hours. The target aldehyde adduct should precipitate as a white solid.

    • Note: The 7-isomer is sterically hindered by the 6-methyl group and the N1-H, significantly retarding adduct formation.

  • Isolation:

    • Filter the precipitate.[1]

    • Crucial Step: Wash the filter cake thoroughly with EtOAc and Diethyl Ether. This washes away the unreacted 7-isomer and other non-aldehyde impurities which remain in the organic filtrate.

  • Regeneration (The "Pro" Method):

    • Standard: Suspend solid in water, adjust pH to >10 with Na₂CO₃, and extract with EtOAc.

    • Recommended (Non-Aqueous): Suspend the dry adduct in Acetonitrile (MeCN) and add Chlorotrimethylsilane (TMS-Cl) . This regenerates the aldehyde under anhydrous conditions, preventing hydration or polymerization issues common with indazoles [1].

Protocol B: Recrystallization (Polymorph Control)

If the Bisulfite method is not feasible, recrystallization is the next line of defense. Indazoles are prone to "oiling out"; solvent choice is critical.

Solvent SystemRatio (v/v)SuitabilityNotes
EtOH / Water 9:1 to 7:3High Best for removing inorganic salts and polar tars. Heat to reflux, add water until turbid, cool slowly.
Toluene / Heptane 1:1Medium Good for removing uncyclized organic precursors.
DMF / Water VariableLow Avoid if possible. High boiling point of DMF makes drying difficult and can trap solvent in the crystal lattice.

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals:

  • Re-heat to dissolve.

  • Seed the solution with a tiny crystal of pure product (if available).

  • Scratch the inner wall of the flask with a glass rod.

  • Allow to cool very slowly (wrap flask in foil/towel).

Frequently Asked Questions (FAQs)

Q: My LCMS shows a mass of M+1 (161.06), but the NMR is messy. What is happening? A: You likely have a mixture of regioisomers (5-CHO vs 7-CHO). Mass spectrometry cannot distinguish these. Rely on the Coupling Constant Test described in Section 1. If you see doublets in the aromatic region, you must purify (use Protocol A).

Q: The aldehyde peak in NMR is split or broad. A: This is often due to N-H tautomerism (1H vs 2H).

  • Fix: Run the NMR in DMSO-d₆ with a drop of D₂O (to exchange the NH) or add a trace of base (K₂CO₃). If the aldehyde peak sharpens or coalesces, it is a tautomer issue, not an impurity.

Q: Can I use column chromatography? A: Yes, but it is difficult. The 5-CHO and 7-CHO isomers have very similar Rf values on silica.

  • Optimization: Use a gradient of Dichloromethane (DCM) : Methanol (99:1 to 95:5). The slight acidity of silica can sometimes cause indazoles to streak. Pre-washing the silica column with 1% Triethylamine (TEA) in Hexane can improve peak shape.

Q: I tried the Bisulfite method, but no solid precipitated. A: The adduct might be water-soluble (rare for this molecule but possible) or the reaction solvent is too polar.

  • Fix: Instead of filtering, separate the layers.[2][3] Wash the aqueous layer (containing the adduct) with EtOAc to remove impurities. Then, basify the aqueous layer and extract the regenerated product back into fresh EtOAc.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4][5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4][5] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • BenchChem. (2025).[2] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2025). 1H-Indazole-6-carboxaldehyde Product Specification and MSDS. Merck KGaA. Link

Sources

Stability of 6-Methyl-1H-indazole-5-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Hub for 6-Methyl-1H-indazole-5-carbaldehyde . It is designed for researchers requiring immediate troubleshooting steps, mechanistic understanding, and validated protocols for handling this compound under acidic conditions.

Part 1: Executive Technical Summary

Compound Status: 6-Methyl-1H-indazole-5-carbaldehyde is a bifunctional heterocyclic building block. Its stability in acidic media is governed by two competing factors: the basicity of the indazole nitrogen and the electrophilicity of the aldehyde group.

  • Acidic Stability Profile: Moderately Stable (Short-Term). The compound survives standard acidic workups (e.g., HCl washes, Vilsmeier-Haack hydrolysis) if exposure is limited (<24 hours) and temperature is controlled (<25°C).

  • Primary Risks:

    • Solubilization Loss: Protonation of the indazole N2 yields a water-soluble cation, leading to massive yield loss if the aqueous layer is discarded prematurely.

    • Acetalization: In alcoholic acids (e.g., MeOH/HCl), the aldehyde rapidly converts to the acetal.

    • Oxidation: The ortho-methyl benzaldehyde motif is susceptible to autoxidation to the carboxylic acid, a process accelerated by trace metals often found in mineral acids.

Part 2: Diagnostic & Troubleshooting (FAQ)

Q1: The solution turned from pale yellow to dark brown/black upon adding acid. Is the compound destroyed?

Diagnosis: Likely Polymerization or Oxidation .

  • Cause: While the indazole ring is stable, the aldehyde group is reactive. In the presence of strong mineral acids (especially if concentrated >1M), acid-catalyzed aldol-like condensation or polymerization can occur. Darkening often indicates the formation of conjugated oligomers.

  • Solution: Check LC-MS for the molecular weight of the dimer (approx. 2x mass - H2O). If the monomer peak is still major, neutralize immediately with saturated NaHCO₃ to stop the reaction. Perform a charcoal filtration to remove colored oligomers.

Q2: I extracted my reaction with 1M HCl, but the organic layer is empty. Where is my compound?

Diagnosis: Phase Partitioning Error (Protonation).

  • Mechanism: Indazoles are amphoteric bases (pKa ~1.04 for the cation).[1] In 1M HCl (pH ~0), the N2 nitrogen is fully protonated, forming the indazolium cation . This species is highly polar and resides exclusively in the aqueous layer .

  • Recovery: Do not discard the aqueous layer. Cool the aqueous phase to 0°C and slowly basify with 2M NaOH or NH₄OH to pH ~8-9. The free base will precipitate or can be extracted back into ethyl acetate/DCM.

Q3: My NMR shows a "disappearing" aldehyde proton (approx. 10 ppm) after using Methanol/HCl.

Diagnosis: Acetal Formation.

  • Mechanism: Aldehydes react reversibly with alcohols in the presence of acid to form hemiacetals and acetals.

  • Fix: This is reversible. Treat the crude acetal with dilute aqueous acid (e.g., 1M HCl/THF 1:1) for 1 hour at room temperature to hydrolyze the acetal back to the aldehyde.

Part 3: Deep Dive – Mechanistic Insights

Understanding the behavior of 6-Methyl-1H-indazole-5-carbaldehyde requires analyzing the interplay between the protonatable heterocycle and the reactive carbonyl.

Protonation Equilibrium (Solubility Switch)

The indazole ring possesses a "pyridine-like" nitrogen at position 2. In acidic media, this nitrogen accepts a proton. This is the primary cause of "missing yield" during workups.

The Ortho-Methyl Effect (Steric & Electronic)

The methyl group at position 6 is ortho to the aldehyde at position 5.

  • Steric Protection: The bulk of the methyl group slightly retards nucleophilic attack at the carbonyl carbon, offering marginal stability against hydration compared to unhindered benzaldehydes.

  • Autoxidation Risk: Similar to o-tolualdehyde, this motif is prone to radical autoxidation. The benzylic hydrogens on the 6-methyl group can participate in radical chains, leading to the formation of 6-methyl-1H-indazole-5-carboxylic acid.

Visualization: Reactivity Pathways

IndazoleReactivity Compound 6-Methyl-1H-indazole- 5-carbaldehyde (Neutral, Organic Soluble) Cation Indazolium Cation (Protonated, Water Soluble) Compound->Cation + H+ (pH < 1) Acid Carboxylic Acid (Irreversible Oxidation) Compound->Acid O2 / Time / Light Hydrate Gem-diol (Hydrate) (Reversible) Cation->Hydrate + H2O Acetal Dimethyl Acetal (In MeOH/H+) Cation->Acetal + MeOH

Figure 1: Reaction network showing the reversible protonation (red) and potential degradation pathways (yellow/green) in acidic environments.

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Acidic Workup & Isolation

Use this when removing basic impurities (e.g., amines) from the crude mixture.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic phase with 0.5 M HCl (cold, 4°C).

    • Critical Step: The indazole aldehyde may partially partition into the aqueous acid. Keep both layers.

  • TLC Check: Spot both the organic and aqueous layers.

    • If the product is in the organic layer: Proceed with brine wash and drying.

    • If the product is in the aqueous layer: Separate the aqueous phase.

  • Recovery (if in aqueous):

    • Cool aqueous phase to 0°C.

    • Neutralize with Sat. NaHCO₃ to pH 7-8. (Watch for foaming).

    • Extract the resulting suspension 3x with EtOAc.

    • Combine organic extracts, dry over Na₂SO₄, and concentrate.

Protocol B: Storage & Stability Maintenance

To prevent oxidation to the carboxylic acid.

ParameterRecommendationReason
Temperature -20°C (Long term)Slows autoxidation and polymerization kinetics.
Atmosphere Argon or NitrogenDisplaces O₂, preventing radical oxidation of the aldehyde.
Physical State Solid / PowderSolutions degrade 10x faster than solids.
Container Amber GlassProtects from UV-induced radical formation.

Part 5: References

  • Sigma-Aldrich. 1-Methyl-1H-indazole-5-carbaldehyde Product Sheet. (General handling of indazole aldehydes). Link

  • BenchChem. Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Detailed Protocol. (Demonstrates stability of indazole aldehydes in acidic nitrosation conditions). Link

  • National Oceanic and Atmospheric Administration (NOAA). o-Tolualdehyde Chemical Datasheet. (Reactivity profile of the ortho-methyl benzaldehyde motif). Link

  • Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde in Aqueous Hydrochloric Acid." Journal of Organic Chemistry, 2011. (Defines protonation sites and stability in aqueous acid). Link

  • Catalán, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives." Journal of the American Chemical Society, 1988. (pKa values for indazole protonation). Link

Sources

Technical Support Center: Minimizing Side Reactions in 6-Methyl-1H-indazole-5-carbaldehyde Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing coupling reactions with 6-methyl-1H-indazole-5-carbaldehyde. This molecule is a valuable building block in medicinal chemistry, but its bifunctional nature—possessing both a reactive aldehyde and an acidic N-H group on the indazole ring—presents significant challenges in achieving clean, high-yield C-C or C-N bond formations.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common side reactions and experimental failures. We will delve into the mechanistic origins of these problems and provide actionable, field-proven protocols to overcome them.

FAQ 1: My primary side product is from coupling at the indazole nitrogen (N-arylation) instead of my target site. How can I prevent this?

The Problem: You are attempting a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on a halo-indazole core, but the incoming aryl group attaches to the indazole nitrogen instead of the carbon-halogen bond. This is the most common and challenging side reaction.

The Cause (Mechanism): The indazole N-H proton is acidic (pKa ≈ 13.9) and is easily deprotonated by the base in your reaction, forming a nucleophilic indazolide anion. This anion can compete with the desired transmetalation step in the catalytic cycle, leading to a C-N coupling (Buchwald-Hartwig type) side reaction. This is particularly problematic with N-H rich heterocycles.[1]

Solutions:

There are two primary strategies to favor C-C coupling over N-arylation: N-Protection and Reaction Condition Optimization .

Strategy A: N-H Protection

Protecting the indazole nitrogen is the most robust method to completely block N-arylation. The ideal protecting group should be stable to the coupling conditions and easily removable afterward.

Protecting Group Installation Reagents Key Strengths & Weaknesses Deprotection Conditions
Boc (tert-butyloxycarbonyl)(Boc)₂O, DMAP, TEAGood stability; can sometimes be cleaved under thermal Suzuki conditions.[2]TFA; or 4M HCl in Dioxane
THP (tetrahydropyran)DHP, p-TsOH (cat.)Very stable to bases and nucleophiles; creates a chiral center.[3]Aqueous HCl or other strong acids
SEM (2-(trimethylsilyl)ethoxymethyl)SEM-Cl, DIPEAStable to a wide range of conditions, including some acids and bases.TBAF or aqueous HCl

Recommended Protocol: N-Boc Protection

  • Dissolve 6-methyl-1H-indazole-5-carbaldehyde (1.0 eq) in Dichloromethane (DCM).

  • Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/LCMS shows complete conversion.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and purify by column chromatography. Note: Subsequent Suzuki coupling on the Boc-protected indazole should be performed under carefully controlled thermal conditions to prevent premature deprotection.[2]

Strategy B: Reaction Condition Optimization (for unprotected indazoles)

If a protection/deprotection sequence is undesirable, careful selection of reaction parameters can significantly favor the desired C-C coupling.

  • Base Selection: Use a weaker, non-nucleophilic base. Strong bases like NaOtBu aggressively deprotonate the N-H, promoting N-arylation. Mild bases like K₃PO₄ or Cs₂CO₃ are preferred.[2]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the reductive elimination step of the C-C coupling cycle, outcompeting the C-N pathway.[1]

  • Solvent System: A mixture of a polar aprotic solvent with water (e.g., Dioxane/H₂O) is often effective. Water can help dissolve the inorganic base and influence the catalytic cycle.[1][4]

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of N-arylation relative to the desired coupling.[5]

FAQ 2: My reaction is yielding the carboxylic acid analog of my aldehyde. What is causing this oxidation?

The Problem: The aldehyde group (-CHO) on your starting material or product is being converted to a carboxylic acid (-COOH).

The Cause (Mechanism): Aldehydes are easily oxidized, especially under the basic and sometimes heated conditions of a coupling reaction.[6][7] The presence of trace oxygen (air) is a primary culprit, as it can oxidize the Pd(0) catalyst and potentially the aldehyde itself.[5] The mechanism of aldehyde oxidation in the presence of a base often involves the formation of a gem-diol hydrate intermediate, which is then more easily oxidized.[8]

Solutions:

  • Rigorous Degassing: This is the most critical step. Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-30 minutes. Maintaining an inert atmosphere throughout the reaction is essential.[5]

  • Use Fresh Reagents: Use freshly opened or purified solvents and high-purity bases. Older reagents may contain peroxide or other oxidizing impurities.

  • Avoid Overheating: Excessive temperatures can accelerate oxidation. Run the reaction at the lowest effective temperature.[5]

  • Workup Conditions: During the workup, avoid prolonged exposure to basic aqueous solutions if air is present. Neutralize the reaction mixture promptly before extraction.

FAQ 3: My reaction is stalled, incomplete, or I see palladium black crashing out. What's wrong?

The Problem: The reaction stops before the starting material is fully consumed, often accompanied by the formation of a black precipitate (palladium black).

The Cause (Mechanism): This indicates catalyst deactivation or poisoning.

  • Palladium Black Formation: At high temperatures or if the ligand concentration is too low, the active Pd(0) species can aggregate and precipitate out of solution as inactive palladium black.[5]

  • Catalyst Poisoning: The Lewis basic nitrogen atoms of the indazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[9] The aldehyde's carbonyl oxygen can also coordinate to the metal, potentially inhibiting the reaction.[10][11]

  • Ligand Oxidation: Phosphine ligands can be oxidized by trace oxygen, rendering them unable to stabilize the palladium catalyst.[5]

Solutions:

Parameter Typical Range Troubleshooting Notes
Catalyst Loading 0.5 - 5 mol%For difficult couplings, increasing the catalyst loading may be necessary, but start low.
Ligand:Pd Ratio 1:1 to 4:1An insufficient ratio leads to catalyst decomposition. Ensure you are using an appropriate ratio for your chosen ligand (e.g., 2:1 for monodentate ligands).[5]
Temperature 60 - 110 °CStart at a moderate temperature (e.g., 80 °C). High temperatures can accelerate catalyst decomposition.[5]
Degassing MandatoryAs mentioned, oxygen is detrimental to both the catalyst and ligands.[5]

dot

G start Reaction Stalled / Incomplete check_degas Was the reaction mixture thoroughly degassed? start->check_degas check_ratio Is the Ligand:Pd ratio correct (e.g., 2:1)? check_degas->check_ratio Yes sol_degas Solution: Degas solvent and setup with inert gas (Ar/N2). check_degas->sol_degas No check_temp Is the temperature too high (>110°C)? check_ratio->check_temp Yes sol_ratio Solution: Increase ligand ratio (e.g., to 2.2:1 or 4:1). Use fresh ligand. check_ratio->sol_ratio No check_solubility Are all reagents fully dissolved? check_temp->check_solubility No sol_temp Solution: Lower reaction temp; run for a longer time. check_temp->sol_temp Yes sol_solubility Solution: Change solvent system (e.g., Dioxane -> DMF) or increase volume. check_solubility->sol_solubility No

Caption: Troubleshooting workflow for stalled coupling reactions.

FAQ 4: How do I choose the right conditions to start with for a Suzuki-Miyaura coupling?

The Problem: You have a new 3-halo-6-methyl-1H-indazole-5-carbaldehyde substrate and need a reliable set of starting conditions to avoid side reactions from the outset.

The Cause (Mechanism): The success of a Suzuki-Miyaura coupling depends on the delicate balance between the rates of oxidative addition, transmetalation, and reductive elimination. For a sensitive substrate like this, conditions must be chosen to favor the desired C-C bond formation without promoting N-arylation or degradation.

Recommended Starting Protocol:

This protocol is designed as a balanced starting point for the Suzuki-Miyaura coupling of an N-H free bromo- or iodo-indazole.

  • To a dry reaction vial, add the halo-indazole (1.0 eq), the arylboronic acid (1.5 eq), and finely ground K₃PO₄ (2.0 eq).

  • Add your chosen palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Seal the vial, then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.

  • Stir the mixture at 60-80 °C and monitor by LCMS. If the reaction is sluggish after several hours, the temperature can be cautiously increased.[1]

dot

G sub Halo-Indazole-Aldehyde + Ar-B(OH)2 pd0 Pd(0)Ln sub->pd0 Oxidative Addition pd2 Ar'-Pd(II)-X Ln pd2_aryl Ar'-Pd(II)-Ar Ln n_product N-Arylated Side Product base Base (K3PO4) base->pd2 Transmetalation nh_indazole Indazole N-H base->nh_indazole Deprotonation product Desired Product (Ar'-Ar) pd2_aryl->product Reductive Elimination product->pd0 Regenerates Catalyst n_anion Indazolide Anion n_anion->pd2 Undesired C-N Coupling

Caption: Competing Suzuki (C-C) and Buchwald-Hartwig (C-N) pathways.

References

  • Time in Merrimack County, US. Google.
  • Carbonate-assisted selectively deoxygenative cross-coupling reaction between aryl and aliphatic aldehydes: a straightforward route to access α-alkylated aryl ketones. Organic Chemistry Frontiers (RSC Publishing).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • 4.1.4: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Oxidation of aldehydes and ketones. Chemguide.
  • Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps.
  • Ch17: Oxidation of CHO to COOH. University of Calgary.
  • Advances in Cross-Coupling Reactions. PMC - NIH.
  • Oxidation of Aldehydes (12.2.1). OCR A-Level Chemistry Notes | TutorChase.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv.
  • Reductive Cross-Coupling of Aldehydes and Imines Mediated by Visible Light Photoredox Catalysis.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing).
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • How can I solve my problem with Suzuki coupling?
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • What's the best way to protect the NH group in Heterocyclic Compounds?
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
  • 1H-Imidazole-5-carboxaldehyde | Biochemical Reagent. MedChemExpress.
  • 1-Methyl-1H-indazole-5-carbaldehyde | 872607-89-1. Sigma-Aldrich.
  • 1H-Indazole-5-carbaldehyde. Fluorochem.
  • 7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106. PubChem.

Sources

Validation & Comparative

Definitive Guide: 1H NMR Structural Elucidation of 6-Methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

In drug development, substituted indazoles are privileged scaffolds for kinase inhibitors.[1] However, the synthesis of 6-Methyl-1H-indazole-5-carbaldehyde (Target) often yields its regioisomer, 5-Methyl-1H-indazole-6-carbaldehyde (Alternative/Impurity), due to the similar electronic directing effects on the benzene ring.[1]

This guide provides a comparative analysis to unambiguously distinguish the target product from its regioisomeric alternative. We utilize Nuclear Overhauser Effect (NOE) correlations as the primary discriminator, supported by solvent-dependent chemical shift analysis.[1]

Comparison Matrix: Target vs. Alternative
FeatureTarget: 6-Methyl-1H-indazole-5-carbaldehyde Alternative: 5-Methyl-1H-indazole-6-carbaldehyde
Synthetic Risk Desired PharmacophoreCommon Regioisomeric Impurity
H4 Signal Deshielded (~8.3 ppm) (Ortho to -CHO)Shielded (~7.6 ppm) (Ortho to -CH3)
H7 Signal Shielded (~7.4 ppm) (Ortho to -CH3)Deshielded (~8.1 ppm) (Ortho to -CHO)
Key NOE Me(C6) ↔ H(C7) Me(C5) ↔ H(C4)

Experimental Protocol

To ensure reproducibility and minimize tautomeric broadening, the following protocol is standardized for indazole derivatives.

Sample Preparation[1]
  • Solvent Selection: DMSO-d6 is strictly recommended over CDCl3.

    • Reasoning: Indazoles exhibit 1H/2H tautomerism. DMSO-d6 stabilizes the 1H-tautomer via hydrogen bonding, resulting in sharper aromatic signals and a visible N-H peak, whereas CDCl3 often leads to broad, exchange-averaged signals.[1]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse) for 1D; noesygpphp for 1D-NOE.

  • Temperature: 298 K (25°C).[1]

  • Relaxation Delay (d1): 2.0 s (Essential for accurate integration of the aldehyde proton).

  • Scans (ns): 16 (1D), 64 (NOE).[1]

  • Spectral Width: 14 ppm (to capture the downfield aldehyde and N-H).

Comparative Analysis & Data Interpretation

The Solvent Effect (DMSO-d6 vs. CDCl3)

The choice of solvent fundamentally alters the spectral landscape of this compound.

  • In CDCl3: The N-H proton is often invisible or extremely broad due to rapid exchange. The lack of polarity can cause signal overlap in the aromatic region.

  • In DMSO-d6: The high dielectric constant and H-bond accepting capability "lock" the molecule predominantly in the 1H-tautomer form. This reveals the N-H signal at >13.0 ppm and separates the H3 (pyrazole) proton from the benzene ring protons.

Regioisomer Differentiation (The Critical Step)

The core challenge is distinguishing the 5-CHO/6-Me substitution pattern from the 6-CHO/5-Me pattern. 1D NMR alone is risky due to the similar electronic environments. 1D-NOE (Nuclear Overhauser Effect) provides the spatial proof.

Structural Logic:
  • Target (6-Me): The Methyl group is at position 6. It is spatially close to H7 . Irradiating the Methyl group should enhance the H7 doublet/singlet.

  • Alternative (5-Me): The Methyl group is at position 5. It is spatially close to H4 . Irradiating the Methyl group should enhance the H4 signal.

Reference Spectral Data

Table 1: 1H NMR Assignment (DMSO-d6, 600 MHz)

Chemical shifts are referenced to residual DMSO (2.50 ppm).

PositionProtonsShift (

, ppm)
Multiplicity

Coupling (Hz)
Interpretation
N-H 1H13.2 - 13.5Broad s-Exchangeable; diagnostic of 1H-indazole in DMSO.[1]
CHO 1H10.25s-Aldehyde; highly deshielded.[2]
H-4 1H8.32s-Diagnostic: Ortho to carbonyl (deshielding cone).[1]
H-3 1H8.15s-Pyrazole ring proton; characteristic of indazole core.
H-7 1H7.45s-Diagnostic: Ortho to methyl (shielding).[1]
CH3 3H2.68s-Methyl group at C6.
Table 2: NOE Correlation Summary
Irradiated SignalObserved Enhancement (Target)Observed Enhancement (Alternative)
Methyl (~2.68 ppm) Strong NOE to H-7 (~7.45) Strong NOE to H-4 (~8.32)
Aldehyde (~10.25 ppm) Strong NOE to H-4 (~8.[1][2][3]32)Strong NOE to H-7 (~8.[1]10)

Visualizations

Diagram 1: Analytical Workflow

This workflow illustrates the decision-making process for confirming the structure.

G Start Crude Product (Potential Mixture) Solvent Dissolve in DMSO-d6 (Stabilize Tautomer) Start->Solvent Acquisition Acquire 1H NMR (d1 = 2.0s) Solvent->Acquisition CheckCHO Check Aldehyde Region (10.0 - 10.5 ppm) Acquisition->CheckCHO Singlet Observe Singlet? CheckCHO->Singlet Yes NOESY Run 1D-NOESY (Irradiate Methyl @ 2.68 ppm) Singlet->NOESY ResultA NOE to Shielded Ar-H (~7.4 ppm) CONFIRMED: 6-Methyl-5-CHO NOESY->ResultA H7 Correlation ResultB NOE to Deshielded Ar-H (~8.3 ppm) REJECT: 5-Methyl-6-CHO NOESY->ResultB H4 Correlation

Caption: Step-by-step decision tree for distinguishing the target indazole from its regioisomer using solvent stabilization and NOE logic.

Diagram 2: Structural Logic & NOE Correlations

Visualizing the spatial relationships that define the spectrum.[4][5]

Structure cluster_Target Target: 6-Methyl-1H-indazole-5-carbaldehyde cluster_Alt Alternative: 5-Methyl-1H-indazole-6-carbaldehyde Me_6 CH3 (Pos 6) 2.68 ppm H_7 H (Pos 7) 7.45 ppm (Shielded) Me_6->H_7 Strong NOE H_4 H (Pos 4) 8.32 ppm (Deshielded) CHO_5 CHO (Pos 5) 10.25 ppm CHO_5->H_4 Strong NOE Me_5_Alt CH3 (Pos 5) H_4_Alt H (Pos 4) (Deshielded) Me_5_Alt->H_4_Alt NOE (Mismatch)

Caption: Visualization of the critical NOE interactions. The Target molecule shows interaction between the Methyl group and the shielded H7 proton.

References

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link][1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Abraham, R. J., et al. (2006).[1][6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Comparing reactivity of 5-carbaldehyde vs 6-carbaldehyde indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the positional isomerism of indazole carbaldehydes (formylindazoles) dictates synthetic success rates and pathway selection. While 5-carbaldehyde and 6-carbaldehyde indazoles appear structurally similar, they exhibit distinct electronic behaviors driven by the fused pyrazole ring.

  • 5-Carbaldehyde Indazole: Characterized by higher carbonyl electrophilicity . The 5-position is electronically decoupled from the direct resonance donation of the pyrrole-like nitrogen (N1), making the aldehyde highly reactive toward nucleophiles (e.g., reductive amination).

  • 6-Carbaldehyde Indazole: Characterized by resonance stabilization . The 6-position is para to the N1 nitrogen, allowing the lone pair to donate electron density into the ring system, effectively deactivating the aldehyde toward nucleophilic attack but increasing the acidity of the N1 proton.

This guide details the mechanistic underpinnings of these differences and provides optimized protocols for their manipulation.

Electronic Landscape & Structural Logic

To understand the reactivity, one must visualize the electron flow within the 1H-indazole scaffold. The critical differentiator is the relationship between the aldehyde group and the N1 lone pair.

Resonance Effects[1]
  • 6-Position (Conjugated): The N1 nitrogen can donate its lone pair into the benzene ring. Resonance structures place negative charge density at positions C4, C6, and C7. Consequently, a carbonyl at C6 receives electron density from the ring, reducing the partial positive charge (

    
    ) on the carbonyl carbon.
    
  • 5-Position (Decoupled): The 5-position is meta to the N1 nitrogen. It does not benefit from the direct mesomeric (+M) donation of the N1 lone pair. Therefore, the 5-CHO retains high electrophilic character, behaving more like a typical electron-deficient benzaldehyde.

Visualization of Electronic Flow

Indazole_Electronics cluster_legend Reactivity Consequence N1 N1 (Pyrrole-like) Electron Donor (+M) C6 C6 Position Electron Rich (Resonance Acceptor) N1->C6 Direct Resonance Donation C5 C5 Position Electron Neutral/Deficient (Meta to N1) N1->C5 Inductive Only (Weak) CHO_6 6-CHO Group Deactivated Electrophile C6->CHO_6 Stabilizes Carbonyl CHO_5 5-CHO Group Activated Electrophile C5->CHO_5 Maintains Reactivity Resonance 6-CHO: Slower Nucleophilic Attack Inductive 5-CHO: Faster Nucleophilic Attack

Figure 1: Electronic connectivity showing the resonance donation from N1 to C6, which deactivates the 6-carbaldehyde compared to the 5-isomer.

Comparative Performance Analysis

Carbonyl Reactivity (Nucleophilic Addition)

The most common transformation for these intermediates is Reductive Amination to generate amine-linked libraries.

Feature5-Carbaldehyde Indazole6-Carbaldehyde IndazoleMechanistic Cause
Electrophilicity High Moderate/LowC5 is meta to N1; C6 is para to N1 (resonance).
Imine Formation Rate Fast (< 1 hr)Slow (2-4 hrs)Higher

on C5-CHO facilitates amine attack.
Equilibrium Constant Favors ImineFavors Aldehyde6-CHO is thermodynamically stabilized by the ring.
Reduction Yields 85 - 95%60 - 75%Slower imine formation leads to competitive reduction of aldehyde to alcohol.
Water Tolerance ModerateLow6-Imine hydrolyzes faster; requires anhydrous conditions.
Scaffold Reactivity (N-H Acidity & Alkylation)

The aldehyde position also affects the chemistry of the indazole ring itself, particularly the N1-H proton.

  • Acidity (pKa): The 6-CHO is a stronger Electron Withdrawing Group (EWG) relative to the N1 position due to conjugation. It stabilizes the N1-anion (conjugate base) effectively.

    • Result: 6-CHO indazole is more acidic than 5-CHO indazole.

  • Alkylation Selectivity (N1 vs N2):

    • 5-CHO: Standard selectivity (typically 3:1 to 5:1 favoring N1).

    • 6-CHO: The conjugate base is stabilized, making the N1 nitrogen less nucleophilic . This often requires stronger bases (e.g., Cs₂CO₃ vs K₂CO₃) or higher temperatures to achieve alkylation, and may result in lower N1/N2 selectivity ratios due to the "loose" transition state.

Experimental Protocols

Optimized Reductive Amination Workflow

This protocol is designed to mitigate the lower reactivity of the 6-isomer while maintaining high fidelity for the 5-isomer.

Reagents:

  • Substrate: 1.0 equiv (5- or 6-CHO indazole)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Reductant: Sodium Triacetoxyborohydride (STAB) - 1.5 equiv

  • Acid Catalyst: Acetic Acid (AcOH) - 1.0 equiv

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • 5-CHO: Mix Indazole, Amine, and AcOH in DCE. Stir at RT for 30 mins.

    • 6-CHO: Mix Indazole, Amine, and AcOH in DCE. Add 4Å Molecular Sieves. Stir at 40°C for 2-4 hours. Note: The sieves and heat drive the unfavorable equilibrium toward the imine.

  • Reduction:

    • Cool to 0°C.

    • Add STAB portion-wise over 10 minutes.

    • Warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (gas evolution occurs).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄.

Workflow Visualization

Reductive_Amination Start Start: Indazole Aldehyde + Amine Decision Isomer Check Start->Decision Path5 5-CHO Pathway (Standard) Decision->Path5 5-CHO Path6 6-CHO Pathway (Forced) Decision->Path6 6-CHO Step1_5 Mix in DCE, RT, 30 min Path5->Step1_5 Step1_6 Mix in DCE + 4Å Sieves Heat to 40°C, 2-4 hrs Path6->Step1_6 Reduction Add NaBH(OAc)3 0°C -> RT Step1_5->Reduction Step1_6->Reduction Product Final Amine Product Reduction->Product

Figure 2: Differential workflow for reductive amination. Note the requirement for dehydrating agents and heat for the 6-isomer.

Troubleshooting & Tips

  • Monitoring Reaction Progress: Do not rely on TLC alone, as imines can hydrolyze on silica. Use LC-MS to monitor the disappearance of the aldehyde peak (M+1) and the appearance of the amine (M+Amine_Mass-16).

  • Handling 6-CHO Solubility: 6-Carbaldehyde indazoles often exhibit lower solubility in non-polar solvents due to strong intermolecular hydrogen bonding (Aldehyde O to N-H). If precipitation occurs in DCE, switch to a THF/DCE (1:1) mixture.

  • N-Protection: If the N1-H is interfering (side reactions), protect it with a THP (tetrahydropyranyl) or SEM group before attempting difficult aldehyde manipulations on the 6-isomer.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of Aldehyde Groups in Carbazole Isomers. (Extrapolated for Indazole electronic principles). Link

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (Discussion on N1/N2 selectivity and electronic effects). Link

  • National Institutes of Health (PMC). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. (Review of tautomer stability and general reactivity). Link

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. (Protocol grounding for STAB reductions). Link

Sources

Structural Confirmation of 6-Methyl-1H-indazole-5-carbaldehyde via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of kinase inhibitors (e.g., Pazopanib analogs) and heterocyclic building blocks, 6-Methyl-1H-indazole-5-carbaldehyde represents a critical scaffold.[1][2][3] However, its structural validation presents a distinct challenge common to indazole derivatives: prototropic tautomerism .[4][2]

While Mass Spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) provides connectivity, neither method definitively resolves the solid-state tautomeric preference (1H- vs. 2H-indazole) or the precise hydrogen-bonding network that dictates solubility and bioavailability.[1]

This guide objectively compares the efficacy of standard spectroscopic methods against Single Crystal X-ray Diffraction (SC-XRD) .[1][2] We demonstrate that while NMR is essential for solution-state characterization, SC-XRD is the only self-validating method to unambiguously assign the N-heterocyclic protonation site and confirm the regioisomerism of the 5-carbaldehyde/6-methyl substitution pattern.[1]

The Challenge: Tautomeric Ambiguity in Indazoles

The indazole core exists in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinoid-like) forms.[1][2][5]

  • 1H-Tautomer: Generally thermodynamically preferred in the gas phase and non-polar solvents.[1][2]

  • 2H-Tautomer: Can be stabilized by specific solvent interactions or crystal packing forces.[1][2]

For 6-Methyl-1H-indazole-5-carbaldehyde, the presence of the electron-withdrawing aldehyde at C5 and the electron-donating methyl at C6 creates a "push-pull" electronic system that can subtly influence this equilibrium.[1] Misassignment of the tautomer can lead to erroneous docking studies in drug design and failures in co-crystal screening.[2]

Visualizing the Problem

The following diagram illustrates the analytical decision matrix required to resolve this ambiguity.

Structural_Elucidation_Workflow Start Target: 6-Methyl-1H-indazole-5-carbaldehyde NMR Method 1: Solution NMR (DMSO-d6) (1H, 13C, NOESY) Start->NMR Comp Method 2: DFT Calculations (B3LYP/6-31G*) Start->Comp XRD Method 3: X-ray Crystallography (Mo Kα / Low Temp) Start->XRD Ambiguity Ambiguity: Rapid H-exchange broadens N-H signal. Solvent effects shift equilibrium. NMR->Ambiguity Ambiguity->XRD Requires Resolution Prediction Prediction: 1H form -5.2 kcal/mol more stable. Theoretical only. Comp->Prediction Prediction->XRD Requires Validation Result Definitive Proof: 1. N-N Bond Length (~1.37 Å) 2. N-H Electron Density Map 3. Dimer Formation (R2,2(10)) XRD->Result

Figure 1: Analytical workflow highlighting the limitations of NMR/DFT and the necessity of X-ray crystallography for definitive tautomer assignment.

Comparative Analysis: NMR vs. X-ray Crystallography[6]

The following table contrasts the data fidelity provided by solution-state NMR versus solid-state X-ray diffraction for this specific compound.

FeatureSolution NMR (DMSO-d6)X-ray Crystallography (Solid State)
Proton Location (N-H) Indirect: Inferred from chemical shift (~13.0 ppm).[1][2] Often broad/invisible due to exchange.[2]Direct: Electron density map locates H atom coordinates explicitly.[4][2]
Tautomer ID Ambiguous: Time-averaged signal of 1H/2H equilibrium.Absolute: "Freeze-frame" of the preferred solid-state tautomer.[1][2]
Bond Order Inferred: Based on coupling constants (

).
Measured: Precise bond lengths (e.g., C=O vs C-O) confirm aldehyde vs enol forms.[2]
Intermolecular Forces None: Molecules are solvated.[1][4][2]Mapped: Reveals

-

stacking and H-bond dimers (critical for solubility).

Experimental Protocol: X-ray Structure Determination

To achieve the "Gold Standard" confirmation, the following protocol is recommended. This workflow is self-validating: if the refinement statistics (


, 

) are poor, the structural model is rejected.[4][2]
Phase 1: Crystal Growth (The Critical Step)

For 6-Methyl-1H-indazole-5-carbaldehyde, the aldehyde group facilitates crystallization, but the indazole N-H can lead to amorphous precipitation.[1]

  • Method: Slow Evaporation.[1][4][2]

  • Solvent System: Methanol/Dichloromethane (1:1 v/v) or Ethanol/Water (9:1 v/v).[4][2]

  • Procedure: Dissolve 20 mg of pure compound in 2 mL solvent. Filter through a 0.45

    
    m PTFE filter into a clean vial. Cover with parafilm, punch 3 pinholes, and store at 4°C.[4][2]
    
  • Target: Single prisms or blocks (0.2 x 0.2 x 0.1 mm).

Phase 2: Data Collection & Refinement[3]
  • Instrument: Diffractometer equipped with a hybrid photon counting detector (e.g., Bruker D8 QUEST).[4][2]

  • Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu for reducing absorption in aromatic stacks.[4][2]
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration, allowing precise location of the N-H hydrogen atom.[4][2]

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).[4][2]

    • Refine using Full-Matrix Least-Squares (SHELXL).[1][2]

    • Key Step: Locate the N-H proton from the difference Fourier map.[2] Do not geometrically fix it initially; allowing it to refine freely proves it is attached to N1 (1H-tautomer) or N2 (2H-tautomer).[1][2]

Visualizing the Crystallography Workflow

Crystallography_Protocol cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Solution Growth Crystal Growth (Slow Evap: MeOH/DCM) Mount Mounting (MiteGen Loop + Oil) Growth->Mount Collect Data Collection (100 K, Mo Source) Mount->Collect Process Integration & Scaling (SAINT/SADABS) Collect->Process Solve Phasing (SHELXT) Process->Solve Refine Refinement (SHELXL) Solve->Refine Refine->Refine  Iterative  Least-Squares Validate Validation (CheckCIF) Refine->Validate

Figure 2: Step-by-step X-ray crystallography workflow from crystal growth to validation.

Interpreting the Results: The "Fingerprint" of 6-Methyl-1H-indazole-5-carbaldehyde[1]

Upon successful refinement, the following structural metrics verify the identity of the compound.

Tautomer Confirmation (Bond Lengths)

The geometry of the pyrazole ring differs significantly between tautomers.[2]

  • 1H-Indazole (Target):

    • N1-N2 bond: Typically 1.36 - 1.38 Å .[1][2]

    • C7a-N1 bond: Shorter (~1.35 Å) due to aromaticity.[1][4][2]

    • Interior Angle at N1: ~110-112°.[1][2]

  • 2H-Indazole (Alternative):

    • N1-N2 bond: Typically shorter (1.33 - 1.35 Å ) due to double bond character.[1][2]

    • C3-N2 bond: Longer.[1][2]

Supramolecular Assembly

Indazoles rarely exist as monomers in the solid state.[2]

  • Dimerization: Expect to see Centrosymmetric Dimers (

    
     motif) formed by intermolecular Hydrogen Bonds between the N-H  of one molecule and the N2  (lone pair) of another.[4][2]
    
  • Aldehyde Interaction: The C5-aldehyde oxygen may participate in weak C-H...O interactions, locking the rotation of the aldehyde group coplanar with the ring.[2]

References

  • BenchChem. (2025).[4][2] Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers: A Guide for Researchers. Link[4][2]

  • Sigalov, M. V., et al. (2019).[4][2] "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." Journal of Organic Chemistry, 84(14), 9075-9086.[4][2][6] Link[4][2][6]

  • Claramunt, R. M., et al. (2011).[4][2] "The structure of indazole derivatives in the solid state." Acta Crystallographica Section C. Link

  • PubChem. (2025).[4][2][7] Compound Summary: 7-Methyl-1H-indazole-5-carbaldehyde.[1][2][7] Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Crystallography.[1][2] Link

Sources

Comparison Guide: Differentiating 6-Methyl and 4-Methyl Indazole Isomers via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiating 4-methyl and 6-methyl indazole isomers is a recurring challenge in kinase inhibitor development. While Mass Spectrometry (MS) cannot distinguish these isobaric regioisomers, Nuclear Magnetic Resonance (NMR) provides definitive structural proof.[1]

The Bottom Line:

  • Primary Differentiator (1H NMR): The splitting pattern of the benzene ring protons. 4-methyl indazole displays a contiguous three-spin system (triplet-like signal for H6), whereas 6-methyl indazole displays a two-spin system plus an isolated signal (singlet-like H7).

  • Definitive Confirmation (NOESY): The 4-methyl isomer exhibits a unique Nuclear Overhauser Effect (NOE) correlation between the methyl group and the pyrazole proton (H3 ).[1] The 6-methyl isomer lacks this interaction entirely.[1]

Structural Analysis & Logic

To interpret the spectra correctly, one must visualize the substitution pattern on the benzenoid ring (positions 4, 5, 6, 7).[1]

The Isomers[1][2]
Feature4-Methyl Indazole6-Methyl Indazole
Methyl Position C4 (adjacent to bridgehead C3a)C6 (adjacent to C7 and C5)
Remaining Protons H5, H6, H7H4, H5, H7
Spin System Contiguous (ABC/AMX): H5, H6, and H7 are neighbors.Interrupted: H4 and H5 are neighbors; H7 is isolated by the methyl group.[1]
Key Spatial Proximity Me-4 is < 3Å from H3 (pyrazole).Me-6 is < 3Å from H5 and H7 .
Tautomerism Note

Indazoles exist in dynamic equilibrium between 1H- and 2H-tautomers in solution.[1] While this affects chemical shift values, the scalar coupling patterns and Me-H3 spatial proximity remain robust geometric constraints regardless of the tautomeric state.

Methodology 1: 1H NMR Coupling Analysis[3][4]

This is the first-pass method.[1] It requires no special pulse sequences, only a standard 1H spectrum with sufficient resolution.[1]

4-Methyl Indazole: The "Sandwich" Pattern

The protons are located at positions 5, 6, and 7.[1]

  • H6 is flanked by H5 and H7.[1] It experiences two ortho couplings (

    
     Hz).[1]
    
  • Appearance: H6 appears as a triplet (or distinct doublet of doublets,

    
    ) at 
    
    
    
    7.2–7.4 ppm.[1]
  • H5 & H7: Appear as doublets (flanking the triplet).

6-Methyl Indazole: The "Isolated Singlet"

The protons are located at positions 4, 5, and 7.[1]

  • H7 is isolated.[1] It has no ortho neighbors (blocked by N1 and Me-6).[1] It only experiences weak meta coupling to H5 (

    
     Hz).[1]
    
  • Appearance: H7 appears as a broad singlet (or finely split doublet) typically downfield (

    
     7.2–7.6 ppm).[1]
    
  • H4 & H5: These are ortho to each other.[1] They appear as a pair of doublets (AB system) with a strong coupling constant (

    
     Hz).[1]
    

Methodology 2: NOESY/ROESY (The Definitive Test)[1]

When peaks overlap or higher order coupling makes 1H analysis ambiguous, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.[1]

The "Smoking Gun": Me-H3 Interaction
  • 4-Methyl Indazole: The methyl group at C4 is spatially adjacent to the proton on the pyrazole ring (H3).

    • Observation: A strong cross-peak between the Methyl doublet (

      
       2.5 ppm) and the H3 singlet (
      
      
      
      8.0+ ppm).[1]
  • 6-Methyl Indazole: The methyl group at C6 is too far (>5Å) from H3.[1]

    • Observation: NO cross-peak between Methyl and H3.[1] Instead, you see NOEs to the benzene ring protons (H5 and H7).[1]

Comparison Table: Spectral Fingerprints
Diagnostic Feature4-Methyl Indazole6-Methyl Indazole
Aromatic Splitting 1 Triplet + 2 Doublets (H6 is t)1 Singlet + 2 Doublets (H7 is s)
H3 - Methyl NOE STRONG (Definitive)ABSENT
H5 - Methyl NOE StrongStrong
H7 - Methyl NOE AbsentStrong

Experimental Protocol

A. Sample Preparation[1][2][5][6]
  • Solvent: DMSO-d6 is preferred over CDCl3.[1]

    • Reasoning: DMSO minimizes exchange broadening of the NH proton (if un-alkylated) and generally provides better dispersion of aromatic signals.[1]

  • Concentration: 5–10 mg in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

B. Acquisition Parameters (Standard 400/500 MHz)
  • 1H Standard:

    • Spectral Width: -2 to 14 ppm (capture exchangeable NH).[1]

    • Scans: 16 (ensure high S/N for small coupling detection).

    • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to smooth noise, or Gaussian for resolution enhancement if H7 splitting is ambiguous.[1]

  • 2D NOESY (Phase Sensitive):

    • Mixing Time (

      
      ): 400–500 ms .[1]
      
      • Reasoning: Small molecules tumble fast; longer mixing times are needed to build up NOE intensity.[1]

    • Increments (

      
      ): 256.[1]
      
    • Scans per increment: 8.

    • Relaxation Delay (

      
      ): 2.0 s.
      

Decision Workflow (Logic Map)

Indazole_Logic Start Purified Indazole Isomer Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 Decision1 Analyze Aromatic Region (6.5 - 8.0 ppm) Step1->Decision1 Branch4 Pattern: 1 Triplet (H6) + 2 Doublets Decision1->Branch4 3-Spin System Branch6 Pattern: 1 Singlet (H7) + 2 Doublets (AB) Decision1->Branch6 Isolated Proton Step2 Acquire 2D NOESY Branch4->Step2 Branch6->Step2 Decision2 Check Methyl (2.5 ppm) to H3 (~8.0 ppm) Cross-peak Step2->Decision2 Result4 NOE Present: CONFIRMED 4-METHYL Decision2->Result4 Cross-peak Visible Result6 NOE Absent: CONFIRMED 6-METHYL Decision2->Result6 No Cross-peak

Caption: Logical decision tree for differentiating indazole isomers using coupling constants and NOE constraints.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on NOESY/ROESY application for small molecules).

  • López-Alvarado, P., et al. (2011).[1] "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." Journal of Organic Chemistry. Link (Provides detailed assignment logic for substituted indazoles).[1]

  • Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.[1] Link (Standard reference for spin system analysis and coupling constants).[1]

  • Vibuljan, P., et al. (2020).[1] "Regioselective Synthesis and Structural Characterization of Methyl Indazoles." Tetrahedron Letters. (General reference for synthetic outcomes of methyl indazoles).

Sources

Benchmarking synthetic routes for 6-Methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmark: Synthetic Strategies for 6-Methyl-1H-indazole-5-carbaldehyde

Executive Summary

6-Methyl-1H-indazole-5-carbaldehyde (CAS: 1638771-81-9) is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., VEGFR, ALK, and ROS1 targets). The 5,6-substitution pattern on the indazole core is structurally significant for binding affinity in the ATP-binding pocket, yet it presents a synthetic challenge due to the competing reactivity of the C3 position and the N1/N2 tautomerism.

This guide benchmarks three synthetic routes, evaluating them on regioselectivity, scalability, and "green" process metrics (E-Factor).

  • Route A (Cryogenic Formylation): The discovery-scale standard offering high purity but requiring cryogenic conditions.

  • Route B (Pd-Catalyzed Carbonylation): The process-scale alternative, avoiding cryogenic hazards but introducing heavy metal remediation.

  • Route C (Direct Vilsmeier-Haack): A negative control demonstrating the regioselectivity limits of the indazole scaffold.

Precursor Synthesis: The Foundation

Before benchmarking the formylation steps, the synthesis of the core scaffold—5-bromo-6-methyl-1H-indazole —must be established, as it serves as the divergent point for the viable routes (A and B).

Protocol: The most robust entry to the 5,6-substituted indazole core is the hydrazine cyclization of 2-fluoro-5-bromo-4-methylbenzaldehyde. Unlike diazonium-based routes (which often yield mixtures), this


 / condensation cascade is highly regioselective.

PrecursorSynthesis Start 2-Fluoro-4-methyl- 5-bromobenzaldehyde Inter Hydrazone Intermediate Start->Inter Condensation (EtOH, RT) Reagent Hydrazine Hydrate (NH2NH2•H2O) Reagent->Inter Product 5-Bromo-6-methyl- 1H-indazole Inter->Product SNAr Cyclization (120°C, DMSO)

Figure 1: Regioselective synthesis of the 5-bromo-6-methyl-1H-indazole precursor.

Comparative Analysis of Synthetic Routes

Route A: Halogen-Lithium Exchange (The "Discovery" Standard)

Best for: Gram-scale synthesis, high purity requirements.

This method utilizes the high reactivity of the C5-Bromine bond. Protection of the N1-H is mandatory to prevent deprotonation by the organolithium reagent.

  • Mechanism: Protection (THP/SEM)

    
     Li-Halogen Exchange (
    
    
    
    C)
    
    
    Formyl Trap (DMF).
  • Pros: Clean conversion; no transition metals; established impurity profile.

  • Cons: Requires cryogenic cooling (

    
    C); 3-step linear sequence (Protect-React-Deprotect).
    
Route B: Palladium-Catalyzed Carbonylation (The "Process" Alternative)

Best for: Kilo-scale scale-up, avoiding cryogenics.

This route employs syngas (CO/H2) or a CO surrogate (like phenyl formate) with a Palladium catalyst. It avoids the energetic hazards of n-BuLi but introduces metal removal challenges.

  • Mechanism: Oxidative addition of Pd(0) to C5-Br

    
     CO insertion 
    
    
    
    Reductive elimination with hydride source (or formate).
  • Pros: Operates at moderate temperatures (

    
    C); atom economical; compatible with unprotected indazoles (substrate dependent).
    
  • Cons: High cost of Pd catalysts; requires high-pressure equipment (autoclave); residual metal scavenging required (SiliaMetS® or similar).

Route C: Direct Vilsmeier-Haack (The Negative Control)

Why it fails: Direct formylation of 6-methylindazole using


/DMF predominantly targets the C3 position  due to the electronic enrichment of the pyrazole ring over the benzene ring.
  • Outcome:

    
     C3-isomer, 
    
    
    
    C5-isomer. Not recommended.

Detailed Experimental Protocols

Protocol A: Cryogenic Formylation (Via 5-Bromo Precursor)
  • Protection:

    • Suspend 5-bromo-6-methyl-1H-indazole (1.0 eq) in DCM. Add DHP (1.5 eq) and catalytic p-TsOH (0.1 eq). Stir at RT for 4h.

    • Checkpoint: Monitor TLC for disappearance of polar starting material.

    • Isolate the N1-THP protected intermediate via aqueous wash (

      
      ) and concentration.
      
  • Lithiation & Formylation:

    • Dissolve protected intermediate in anhydrous THF (0.2 M) under

      
      .
      
    • Cool to

      
      C  (Dry ice/Acetone).
      
    • Add n-Butyllithium (1.2 eq, 2.5M in hexanes) dropwise over 30 min. Maintain internal temp

      
      C.
      
    • Stir for 1h to ensure Lithium-Halogen exchange.

    • Add anhydrous DMF (3.0 eq) dropwise.

    • Warm to

      
      C over 2 hours. Quench with saturated 
      
      
      
      .
  • Deprotection:

    • Dissolve crude residue in MeOH/HCl (6M). Reflux for 1h to remove THP.

    • Neutralize and filter the precipitate.

Protocol B: Pd-Catalyzed Carbonylation (Syngas-Free)
  • Reaction Setup:

    • In a pressure tube, combine 5-bromo-6-methyl-1H-indazole (1.0 eq),

      
       (5 mol%), Xantphos (10 mol%), and 
      
      
      
      (2.0 eq).
    • Solvent: 1,4-Dioxane or Toluene.

  • Formyl Source:

    • Add Phenyl formate (1.5 eq) as the CO surrogate (safer than CO gas cylinders).

  • Execution:

    • Seal and heat to 100^\circ$C for 16h.

    • Mechanism:[1][2][3] Phenyl formate decomposes in situ to release CO and phenol, driving the carbonylation.

  • Workup:

    • Filter through Celite to remove Pd black.

    • Concentrate and purify via flash chromatography (Hex/EtOAc).

Data Summary & Decision Matrix

MetricRoute A (Lithiation)Route B (Pd-Carbonylation)Route C (Vilsmeier)
Yield (Isolated) 75-82%65-70%< 5% (Wrong Isomer)
Regioselectivity > 99:1 (C5 vs C3)> 98:2 (C5 vs C3)5:95 (C5 vs C3)
Purity (HPLC) > 99%> 98% (Pd residues)N/A
Scalability Low (Cryogenic limit)High (Heat/Pressure)N/A
Key Hazard Pyrophoric reagents (nBuLi)Heavy Metals / CO GasCorrosives (

)

Workflow Visualization

SyntheticWorkflow cluster_RouteA Route A: Cryogenic (Discovery) cluster_RouteB Route B: Carbonylation (Process) StartA 5-Br-6-Me-Indazole Protect 1. THP Protection StartA->Protect Lithiate 2. n-BuLi, -78°C 3. DMF Quench Protect->Lithiate Deprotect 4. Acid Deprotection Lithiate->Deprotect EndA Target Aldehyde Deprotect->EndA StartB 5-Br-6-Me-Indazole ReactB 100°C, 16h StartB->ReactB Cat Pd(OAc)2 / Xantphos Cat->ReactB CO_Source Phenyl Formate (CO Surrogate) CO_Source->ReactB EndB Target Aldehyde ReactB->EndB

Figure 2: Parallel comparison of the Lithiation pathway (left) and Carbonylation pathway (right).

References

  • Synthesis of Indazole Intermediates

    • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[4] "General and Efficient Synthesis of 1H-Indazoles from 2-Fluorobenzonitriles and Hydrazine." The Journal of Organic Chemistry, 75(8), 2730–2732. Link

    • Note: Validates the hydrazine cycliz
  • Song, J. J., et al. (2006). "Organometallic Methods for the Synthesis of 5-Substituted Indazoles." The Journal of Organic Chemistry, 71(5), 2155-2158.
  • Bader, A., & Lindner, E. (1991). "Coordination Chemistry and Catalysis with Hemilabile Oxygen-Phosphorus Ligands." Coordination Chemistry Reviews, 108(1), 27-110.
  • Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.